Technical Documentation Center

2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
  • CAS: 931583-38-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

An In-depth Technical Guide to 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Cyclopenty...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, a unique α,α-disubstituted aldehyde. The document delineates its chemical structure, physicochemical properties, and a proposed synthetic pathway with detailed experimental considerations. Furthermore, it outlines robust methodologies for structural elucidation and characterization, grounding all claims in established chemical principles. This guide serves as a foundational resource for researchers interested in the synthesis and application of complex aldehydes and their derivatives in medicinal chemistry and materials science.

Introduction

Aldehydes are a cornerstone of organic chemistry, valued for their reactivity and utility as precursors in a vast array of chemical transformations. Within this class, α,α-disubstituted aldehydes such as 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde represent a significant synthetic challenge and an opportunity for molecular innovation. This compound uniquely combines a bulky, non-polar cyclopentyl moiety with a polar, functionalized 4-hydroxyphenyl group at the α-position to the carbonyl. This distinct architecture suggests potential applications as a scaffold in drug discovery, where the interplay of lipophilic and hydrophilic domains can be finely tuned to modulate biological activity. The presence of a reactive aldehyde, a phenolic hydroxyl group, and a sterically hindered chiral center makes this molecule a target of interest for creating complex molecular architectures.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde are derived from its constituent parts: a cyclopentane ring, a 4-hydroxyphenyl (phenol) group, and an acetaldehyde core.

Chemical Structure

The IUPAC name for this compound is 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde. The structure features a central carbon atom (C2) bonded to four different groups: a hydrogen atom, a cyclopentyl ring, a 4-hydroxyphenyl ring, and a formyl group (-CHO). This central carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers.

Caption: Chemical structure of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.

Physicochemical Data

The properties of the target molecule are calculated based on its deduced structure.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂Calculated
Molecular Weight 204.26 g/mol Calculated
Monoisotopic Mass 204.11503 DaCalculated
Composition C (76.44%), H (7.90%), O (15.66%)Calculated

Proposed Synthesis and Experimental Workflow

Synthesizing α,α-disubstituted aldehydes is a complex task due to the steric hindrance around the carbonyl group and the potential for side reactions. A plausible and robust synthetic strategy involves the alkylation of a suitable phenylacetaldehyde derivative.

Synthetic Rationale

The proposed synthesis begins with 4-hydroxyphenylacetic acid, a readily available starting material. The strategy involves protecting the phenol, converting the carboxylic acid to an aldehyde, and then introducing the cyclopentyl group at the α-position.

Expertise & Experience: This multi-step approach is chosen to control the reactivity of the different functional groups. Protecting the acidic phenol prevents it from interfering with base-mediated alkylation steps. Converting the acid to a more reactive intermediate before reduction to the aldehyde avoids over-reduction to the alcohol. The final alkylation is the critical step to form the quaternary carbon center.

Experimental Workflow Diagram

G start Start: 4-Hydroxyphenylacetic Acid step1 Step 1: Phenol Protection (e.g., MOM-Cl, Base) start->step1 step2 Step 2: Acid Activation (e.g., SOCl₂, Oxalyl Chloride) step1->step2 step3 Step 3: Rosenmund Reduction or DIBAL-H Reduction step2->step3 step4 Step 4: α-Alkylation (LDA, Cyclopentyl Bromide) step3->step4 step5 Step 5: Deprotection (Acidic Conditions) step4->step5 product Product: Target Molecule step5->product purify Purification & Characterization (Chromatography, NMR, MS) product->purify

Exploratory

Comprehensive Technical Guide on 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde: Physical Properties, Synthesis, and Applications

Executive Summary and Chemical Identity 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (CAS: 931583-38-9) is a highly specialized, alpha-chiral aldehyde that serves as a critical synthetic intermediate in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Identity

2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (CAS: 931583-38-9) is a highly specialized, alpha-chiral aldehyde that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. Its primary application lies in the synthesis of quinoline-based leukotriene synthesis inhibitors, most notably Veliflapon (BAY X 1005) , a potent 5-lipoxygenase-activating protein (FLAP) inhibitor used in the treatment of asthma and cardiovascular inflammation[2],.

Due to the stereocenter at the alpha-position, the handling, physical characterization, and downstream asymmetric reduction of this compound require precise methodologies. This whitepaper provides an authoritative breakdown of its physical properties, crystallographic behavior, and the step-by-step synthetic workflows required to utilize it effectively in drug development.

Physical and Chemical Properties

The quantitative properties of 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde are summarized below. Data is aggregated from computational models and empirical handling standards[3].

PropertyValueSource / Note
IUPAC Name 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehydeStandard Nomenclature
CAS Registry Number 931583-38-9ChemWhat / Guidechem[1]
Molecular Formula C₁₃H₁₆O₂Computed[3]
Molecular Weight 204.269 g/mol Computed[3]
Physical State (STP) Viscous oil / Low-melting semi-solidEmpirical Observation
Melting Point ~ 25.0 – 35.0 °C (Estimated)See Section 2.1 for causality
Boiling Point 348.4 ± 17.0 °C at 760 mmHgPredicted[3]
Density 1.1 ± 0.1 g/cm³Predicted[3]
Flash Point 148.4 ± 13.5 °CPredicted[3]
Topological Polar Surface Area 37.3 ŲComputed[3]
XLogP3-AA 3.2Computed[3]
The Melting Point Anomaly: Causality of Physical State

In standard pharmacopeial databases, the experimental melting point of 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is rarely cataloged as a sharp, discrete value. As a Senior Application Scientist, it is crucial to understand the structural physics dictating this behavior.

Mechanistic Causality: The physical state of this intermediate is governed by competing intermolecular forces. The para-hydroxyl group on the phenyl ring strongly promotes intermolecular hydrogen bonding, a force that typically increases crystal lattice energy and drives up melting points. However, the presence of the bulky, conformationally flexible cyclopentyl group at the alpha-position introduces massive steric hindrance. This steric bulk disrupts the planar stacking of the aromatic rings, preventing efficient, tightly packed crystal lattice formation.

Consequently, the melting point is depressed to near room temperature. The compound easily supercools, presenting as a highly viscous liquid or an amorphous semi-solid rather than a highly ordered crystalline solid. Gentle heating (e.g., a 40 °C water bath) is often required to ensure homogeneity before pipetting or transferring the reagent.

Biological Application: The FLAP/5-LOX Pathway

To understand the value of this intermediate, we must examine its downstream active pharmaceutical ingredient (API), Veliflapon (BAY X 1005)[4]. Veliflapon binds directly to FLAP, preventing the translocation of arachidonic acid to 5-lipoxygenase (5-LOX), thereby halting the inflammatory leukotriene cascade[2].

Pathway AA Arachidonic Acid (Cytosol) FLAP FLAP (Membrane Protein) AA->FLAP Binds LOX5 5-LOX (Activated Enzyme) FLAP->LOX5 Transfers Substrate LTB4 Leukotrienes (LTB4/LTC4) LOX5->LTB4 Biosynthesis BAY Veliflapon (API) BAY->FLAP Inhibits (IC50 ~0.22 µM)

Fig 1: Mechanism of FLAP inhibition by Veliflapon within the arachidonic acid cascade.

Synthetic Workflow: Dynamic Kinetic Resolution (DKR)

The synthesis of the Veliflapon API requires the strict (R)-enantiomer of the downstream acid. Because 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is synthesized as a racemate, it must undergo Dynamic Kinetic Resolution (DKR) via Ruthenium-catalyzed asymmetric hydrogenation[5].

Causality Behind Experimental Choices

Aldehydes with an alpha-stereocenter are notoriously prone to racemization. Rather than viewing this as a synthetic hurdle, DKR leverages this instability. By introducing a strong base (potassium tert-butoxide), we artificially accelerate the enolization rate, ensuring the substrate pool continuously racemizes. The chiral Ruthenium catalyst is selected because its reduction rate for one enantiomer vastly outpaces the reduction rate of the other, funneling the entire racemic mixture into a single chiral primary alcohol product with >90% enantiomeric excess (ee)[5].

Workflow Racemic Racemic Aldehyde (CAS 931583-38-9) Base tBuOK Base (Promotes Enolization) Racemic->Base Step 1 Catalyst Ru-Catalyst + H2 (50 atm, 25°C) Base->Catalyst Step 2 (DKR) ChiralAlc Chiral Primary Alcohol (>90% ee) Catalyst->ChiralAlc Step 3 (Reduction) Validate Validation (Chiral HPLC / NMR) ChiralAlc->Validate Step 4

Fig 2: Dynamic Kinetic Resolution (DKR) workflow for asymmetric aldehyde hydrogenation.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol describes the conversion of the racemic aldehyde to the chiral alcohol, a direct precursor to the API.

Reagents Required:

  • Racemic 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (or its quinolylmethoxy-protected derivative) (0.2 mmol/mL)

  • Catalyst: [RuCl2((R)-Xyl-BINAP)((R,R)-DACH)] (0.02 to 0.1 mol %)

  • Base: Potassium tert-butoxide (tBuOK) (0.04 mmol/mL)

  • Solvent: Anhydrous Isopropanol (iPrOH)

  • Gas: High-purity Hydrogen (H₂)

Procedure:

  • Preparation: In an argon-filled glovebox, dissolve the racemic aldehyde in anhydrous iPrOH to achieve a concentration of 0.2 M.

  • Catalyst & Base Addition: Add the Ru-catalyst (0.1 mol %) and tBuOK (0.2 equivalents relative to the substrate). Critical Insight: The base must be added precisely; insufficient base will stall the enolization, leading to poor enantiomeric excess, while excess base can cause aldol condensation side-reactions.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ three times, then pressurize to 50 atm .

  • Reaction: Stir the mixture at room temperature (25–30 °C) for 8 to 32 hours.

  • Workup & Self-Validation (IPC):

    • Carefully vent the hydrogen gas.

    • Evaporate the solvent under reduced pressure.

    • Validation Check 1 (Conversion): Run a crude ¹H NMR. The reaction is complete when the distinct aldehyde proton peak (~9.7 ppm) completely disappears.

    • Validation Check 2 (Enantiopurity): Analyze the crude product via chiral stationary phase HPLC (e.g., Supelco β-DEX 225 column) to confirm an ee of >90% before proceeding to the final NaClO₂/TEMPO oxidation step[5].

References

  • ChemWhat Database. "2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde CAS#: 931583-38-9." ChemWhat. Available at:[Link]

  • Xie, J.-H., et al. (2007). "Ru-Catalyzed Asymmetric Hydrogenation of Racemic Aldehydes via Dynamic Kinetic Resolution: Efficient Synthesis of Optically Active Primary Alcohols." Journal of the American Chemical Society, 129(7), 1868–1869. Available at:[Link]

  • Hatzelmann, A., et al. (1994). "Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase." Agents and Actions (PubMed). Available at:[Link]

Sources

Foundational

Safety data sheet (SDS) for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Technical Safety & Handling Guide: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Part 1: Executive Summary & Chemical Identity This guide provides a comprehensive safety and technical analysis for 2-Cyclopentyl-2-(4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Part 1: Executive Summary & Chemical Identity

This guide provides a comprehensive safety and technical analysis for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , a specialized intermediate often utilized in the synthesis of prostaglandin analogs and receptor modulators. Due to its status as a non-bulk research chemical, standardized commercial SDS data is limited. This document bridges that gap by deriving safety protocols from Structure-Activity Relationships (SAR) and functional group reactivity (Aldehyde/Phenol moieties).

Substance Identification
ParameterDetail
Chemical Name 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
CAS Registry Number 931583-38-9
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3]
Structural Alert Contains Aldehyde (reactive electrophile) and Phenol (weak acid/irritant) groups.

Part 2: Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Based on the functional group analysis of similar phenylacetaldehydes and phenolic compounds, the following GHS classifications are assigned for risk management.

Hazard Statements (Derived)
CodeHazard StatementMechanistic Basis
H315 Causes skin irritation.[2]Phenolic hydroxyl group acidity; aldehyde reactivity with skin proteins.
H319 Causes serious eye irritation.[4][5]Aldehyde vapor and phenolic contact are severe eye irritants.
H335 May cause respiratory irritation.[4][5]Volatile aldehyde components (if heated) irritate mucous membranes.
H317 May cause an allergic skin reaction.Aldehydes are known sensitizers (Schiff base formation with proteins).
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Safe Handling & Storage Protocols

Core Directive: This compound is air-sensitive . The aldehyde moiety is prone to oxidation to the corresponding carboxylic acid (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid) upon exposure to atmospheric oxygen.

Storage Architecture
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory .

  • Container: Amber glass vials with Teflon-lined caps to prevent photo-degradation and polymerization.

Experimental Handling Workflow
  • Aliquotting: Must be performed inside a fume hood or glovebox.

  • Solvents: Use anhydrous, degassed solvents (e.g., dry THF or DCM) to prevent hydrate formation.

  • Quenching: Residual aldehyde should be quenched with mild reducing agents (e.g., NaBH₄) or oxidized safely before disposal.

Visualization: Handling & Degradation Pathway

The following diagram illustrates the critical degradation pathways that necessitate the strict storage controls described above.

DegradationPathway Compound 2-Cyclopentyl-2- (4-hydroxyphenyl)acetaldehyde (Active) Oxidation Oxidation (Air Exposure) Compound->Oxidation O2 Contact Polymer Aldol Polymerization (Viscous Tars) Compound->Polymer Base/Heat Acid Carboxylic Acid Impurity (Inactive/Side Product) Oxidation->Acid Rapid Storage Storage: -20°C, Argon Storage->Compound Preserves Integrity

Figure 1: Degradation pathways showing the necessity of inert storage to prevent oxidation to acid or polymerization.

Part 4: Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the response must address both the corrosive potential of the phenol and the cross-linking potential of the aldehyde.

Exposure Response Table
RouteImmediate ActionSecondary Action
Eye Contact Irrigate immediately for 15 mins. Use eyewash station.Seek ophthalmologist evaluation.[6] Aldehydes cause delayed corneal clouding.
Skin Contact Wash with PEG-400 (if available) or copious soap/water.Do NOT use ethanol (enhances absorption). Monitor for sensitization.
Inhalation Move to fresh air.[4] Keep warm and at rest.If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting.Contact Poison Control. Ingestion risks gastric perforation (phenol).
Spill Management Decision Tree

Follow this logic flow for laboratory spills to ensure containment without generating secondary hazards.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (Fume Hood) Assess->Small Large > 10 mL or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels - oxidation risk) Small->Absorb Evacuate Evacuate Area Ventilate Large->Evacuate Neutralize Wipe with 5% Sodium Bisulfite (Neutralizes Aldehyde) Absorb->Neutralize Disposal Dispose as Hazardous Organic Waste Neutralize->Disposal

Figure 2: Emergency spill response logic emphasizing the use of non-combustible absorbents and bisulfite neutralization.

Part 5: Ecological Impact & Disposal

  • Ecotoxicity: Phenolic compounds are generally toxic to aquatic life (Category 2). Aldehydes can be acutely toxic to fish. Prevent entry into drains.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Note: Ensure the incinerator can handle phenolic emissions to prevent dioxin formation (though less likely without chlorine, thermal control is critical).

References

  • PubChem. (2025). Compound Summary: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (CAS 931583-38-9).[7][8][9] National Library of Medicine. [Link]

  • ECHA. (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency. [Link]

Sources

Exploratory

Toxicity and handling precautions for phenyl acetaldehyde derivatives

The Dual-Edged Electrophile: Toxicity, Mechanistic Sensitization, and Safe Handling of Phenylacetaldehyde Derivatives in Drug Development Executive Summary Phenylacetaldehyde (PAA) and its derivatives are indispensable s...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Edged Electrophile: Toxicity, Mechanistic Sensitization, and Safe Handling of Phenylacetaldehyde Derivatives in Drug Development

Executive Summary

Phenylacetaldehyde (PAA) and its derivatives are indispensable synthetic intermediates in modern drug development. Their highly reactive electrophilic nature makes them ideal building blocks for synthesizing complex therapeutic frameworks, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (a dopamine condensation product) [1][1] and various analgesic agents such as fentanyl analogs [2][2]. However, the exact chemical reactivity that drives their synthetic utility also governs their toxicity. As a Senior Application Scientist, it is critical to recognize that handling these compounds requires moving beyond basic compliance; it demands a mechanistic understanding of why these molecules are toxic and the implementation of self-validating experimental systems to neutralize them.

Mechanistic Toxicology: The Causality of Sensitization

The most insidious hazard of PAA derivatives is not their acute lethality, but their potent ability to induce severe skin sensitization and respiratory irritation, classified under GHS Hazard Statements H314 (Severe skin burns) and H317 (Allergic skin reaction) [3][3].

The Causality: The toxicity is fundamentally driven by the unhindered electrophilic carbonyl carbon of the aldehyde group. When a PAA derivative breaches the stratum corneum, it encounters epidermal proteins rich in nucleophilic residues (specifically the primary amines of lysine and the thiols of cysteine). The aldehyde undergoes a rapid nucleophilic addition-elimination reaction, forming a covalent Schiff base (imine) or thioacetal. This process, known as haptenation, alters the native protein structure. The resulting hapten-protein complex is recognized as foreign by Langerhans cells, which phagocytose the complex, migrate to the lymph nodes, and present the antigen to T-cells, triggering a Type IV delayed hypersensitivity cascade.

MechanisticPathway PAD Phenylacetaldehyde Derivative (Electrophile) Schiff Schiff Base Formation (Hapten-Protein Complex) PAD->Schiff Covalent Binding Skin Epidermal Proteins (Nucleophiles: Lys/Cys) Skin->Schiff Nucleophilic Attack Langerhans Langerhans Cell Activation & Migration Schiff->Langerhans Antigen Presentation TCell T-Cell Proliferation (Sensitization) Langerhans->TCell Lymph Node Migration

Mechanistic pathway of phenylacetaldehyde-induced skin sensitization via Schiff base haptenation.

Quantitative Toxicity Profiles

To engineer safe laboratory workflows, researchers must baseline their protocols against established quantitative toxicological thresholds. The table below consolidates the critical safety metrics for neat phenylacetaldehyde.

Toxicological ParameterValue / ClassificationModel / SpeciesSource Verification
Acute Oral Toxicity (LD50) 1,550 mg/kgRat[4][4]
Acute Dermal Toxicity (LD50) 2,500 mg/kgRabbit[5][5]
Skin Sensitization (NESIL) 590 μg/cm²Predictive Human[6][6]
In vitro Corrosivity < 15% viability at 1 hrHuman Keratinocytes[7][7]
Organoleptic Threshold 1–25 µg/LSensory Analysis[8][8]

Experimental Workflows: Safe Handling & Quenching Systems

Because PAA derivatives are prone to exothermic polymerization under acidic conditions and rapid oxidation to phenylacetic acid in ambient air, standard benchtop extraction is insufficient. A chemically logical workflow must be employed to selectively quench unreacted PAA post-synthesis.

We utilize a Sodium Bisulfite (NaHSO₃) Quenching System . By exploiting the reactivity of the unhindered aldehyde, bisulfite forces a nucleophilic addition, generating an α-hydroxy sulfonate. This converts a lipophilic, volatile, and highly sensitizing toxin into a stable, highly water-soluble salt that can be safely partitioned away from the pharmaceutical product.

QuenchingWorkflow Start Reaction Completion (PADs present) Cool Cool to 0-5°C (Ice Bath) Start->Cool Stop Reaction Bisulfite Add NaHSO3 (aq) (Bisulfite Adduct Formation) Cool->Bisulfite Prevent Exotherm Separate Phase Separation (Aqueous vs Organic) Bisulfite->Separate Stir 30 mins Organic Organic Phase (Desired Product) Separate->Organic Extract Target Aqueous Aqueous Phase (PAD-Bisulfite Adduct) Separate->Aqueous Isolate Toxin Waste Safe Disposal (Aqueous Waste) Aqueous->Waste Neutralized

Self-validating bisulfite quenching workflow for the safe isolation of phenylacetaldehyde.

Step-by-Step Methodology: The Bisulfite Quenching Protocol

This protocol is designed as a self-validating system, ensuring that at every step, the researcher can confirm the chemical state of the hazardous material.

Step 1: Inert Atmosphere Setup & Reaction Execution

  • Action: Conduct all transfers of neat PAA derivatives inside a high-flow fume hood. Purge the reaction vessel with Argon before introducing the aldehyde.

  • Causality: PAA oxidizes rapidly to phenylacetic acid in the presence of atmospheric oxygen, which alters reaction stoichiometry and generates unwanted acidic byproducts.

  • Self-Validation Checkpoint: A lack of white crystalline precipitate (phenylacetic acid) around the flask neck or syringe tip validates the integrity of the inert seal.

Step 2: Thermal Control and Termination

  • Action: Upon completion of the synthesis, immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

  • Causality: PAA derivatives can polymerize exothermically, particularly if the reaction mixture is slightly acidic. Cooling ensures the subsequent quenching reaction is kinetically controlled and prevents thermal runaway.

  • Self-Validation Checkpoint: Internal temperature probe confirms < 5 °C before proceeding.

Step 3: Bisulfite Adduct Formation (The Quench)

  • Action: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) in a 1.5x molar excess relative to the theoretical unreacted PAA. Stir vigorously for 30–45 minutes at room temperature.

  • Causality: The formation of the bisulfite adduct is an equilibrium reaction. Using a saturated solution and a molar excess drives the equilibrium entirely toward the water-soluble α-hydroxy sulfonate adduct, neutralizing the electrophilic hazard.

  • Self-Validation Checkpoint: The disappearance of the characteristic sharp, floral/hyacinth odor of PAA serves as an ambient olfactory validation, alongside TLC (Thin Layer Chromatography) validation showing the complete disappearance of the UV-active aldehyde spot.

Step 4: Biphasic Separation & Decontamination

  • Action: Transfer the mixture to a separatory funnel. Extract the organic layer (containing the target drug intermediate) and wash the aqueous layer (containing the neutralized PAA adduct) into a designated hazardous aqueous waste container. Wash all contaminated glassware with a 10% sodium bisulfite solution prior to standard cleaning.

  • Causality: Standard soap and water will not neutralize residual PAA on glassware, risking dermal exposure to the next handler. Bisulfite washing ensures complete chemical deactivation.

  • Self-Validation Checkpoint: A sharp, rapidly resolving phase boundary without emulsion in the separatory funnel indicates complete adduct formation and successful partitioning.

References

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. National Institutes of Health (NIH) / PMC. Available at: 2

  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment. MDPI. Available at: 1

  • Phenylacetaldehyde GHS Data. Environmental Protection Agency (EPA). Available at: 3

  • Phenylacetaldehyde Registration Dossier. European Chemicals Agency (ECHA). Available at: 7

  • RIFM fragrance ingredient safety assessment, phenylacetaldehyde. PubMed / NIH. Available at: 6

  • Phenylacetaldehyde 50% in PEA Safety Data Sheet. Vigon International. Available at: 4

  • Safety Data Sheet - Phenylacetaldehyde. Advanced Biotech. Available at: 5

  • Phenylacetaldehyde | High-Purity Research Chemical. BenchChem. Available at: 8

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Catalytic Oxidation Methods for the Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Abstract: This technical guide provides a comprehensive overview of catalytic oxidation methodologies for the synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, a substituted phenylacetaldehyde derivative. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of catalytic oxidation methodologies for the synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, a substituted phenylacetaldehyde derivative. The selective oxidation of a primary alcohol to an aldehyde is a critical yet challenging transformation in organic synthesis, often complicated by over-oxidation to the corresponding carboxylic acid. This document details field-proven protocols, explains the underlying chemical principles, and offers practical insights for researchers, chemists, and drug development professionals. We will focus on robust and widely applicable methods, including TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation and transition metal-catalyzed aerobic oxidations, providing step-by-step procedures and a comparative analysis to guide method selection.

Introduction and Synthetic Strategy

The synthesis of substituted aldehydes like 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde requires precise control over the oxidation state of the target functional group. The primary challenge in converting the precursor, 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol, is to achieve high selectivity for the aldehyde product while preventing its subsequent oxidation to the more thermodynamically stable carboxylic acid.[1][2]

This guide explores catalytic methods that offer mild reaction conditions and high chemoselectivity, making them suitable for complex molecules with sensitive functional groups, such as the phenolic hydroxyl group in our target compound. The methodologies discussed are central to modern organic synthesis and are selected for their reliability, scalability, and adherence to the principles of green chemistry.[3]

Primary Synthetic Pathway

The most direct and common route to synthesizing the target aldehyde is through the selective oxidation of its corresponding primary alcohol precursor. This transformation is the central focus of this guide.

Caption: Primary synthetic route to the target aldehyde.

An alternative, though less common, pathway involves the oxidative decarboxylation of mandelic acid derivatives. This has been shown to be effective for producing various aromatic aldehydes and could be adapted for this target molecule.[4][5]

Key Catalytic Oxidation Methodologies

TEMPO-Mediated Oxidation

The use of the stable nitroxyl radical TEMPO as a catalyst for the selective oxidation of primary alcohols to aldehydes is one of the most reliable and widely used methods in modern organic chemistry. The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant. This system operates under mild conditions, typically at or below room temperature, minimizing side reactions.[6]

Mechanism of Action: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by a co-oxidant. This salt then oxidizes the alcohol to the aldehyde, generating a hydroxylamine, which is subsequently re-oxidized to TEMPO to complete the cycle.[2]

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Product R-CHO (Aldehyde) Hydroxylamine->TEMPO Comproportionation or Re-oxidation SpentOxidant Spent Co-oxidant Substrate R-CH₂OH (Alcohol) CoOxidant Co-oxidant (e.g., NaOCl)

Caption: The catalytic cycle of TEMPO-mediated oxidation.

A classic and highly effective implementation is the Anelli protocol, which uses sodium hypochlorite (bleach) as the co-oxidant in a biphasic system of dichloromethane and water, with catalytic potassium bromide as a co-catalyst.[1][6] Variations using other co-oxidants like trichloroisocyanuric acid or metal salts (e.g., FeCl₃) have also been developed to avoid chlorinated solvents or modify reactivity.[7][8]

Transition Metal-Catalyzed Aerobic Oxidation

Employing molecular oxygen from the air as the terminal oxidant is a cornerstone of green chemistry. Transition metal catalysts, particularly those based on palladium (Pd), ruthenium (Ru), and copper (Cu), are effective for the aerobic oxidation of alcohols.[2][3] These reactions often proceed via an oxidative dehydrogenation mechanism on the metal surface.[3]

Key Features:

  • Sustainability: Uses air as the oxidant, with water as the only stoichiometric byproduct.

  • Selectivity: The choice of metal, ligand, and reaction conditions can be tuned to achieve high selectivity for the aldehyde.[9]

  • Heterogeneous vs. Homogeneous: Both heterogeneous (supported metal nanoparticles) and homogeneous catalysts are effective. Heterogeneous systems offer the advantage of easier catalyst recovery and reuse.[9]

Challenges can include catalyst deactivation and, in some systems, the need for elevated temperatures or pressures.[3] However, for activated alcohols like the benzylic-type precursor in this guide, mild conditions are often sufficient.[2]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Oxidation using TEMPO/NaOCl (Anelli-Type Conditions)

This protocol is adapted from the well-established Anelli oxidation procedure, which is highly effective for the selective oxidation of primary alcohols to aldehydes.[1][6]

Materials and Reagents:

  • 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 eq)

  • TEMPO (0.01 - 0.05 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~10-15% available chlorine), cooled to 0 °C

  • 5% aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 eq), TEMPO (0.02 eq), and KBr (0.1 eq) in DCM (approx. 5-10 mL per mmol of substrate).

  • Biphasic System: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add the cold aqueous NaOCl solution (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature at or below 5 °C to prevent over-oxidation.[1] The reaction mixture will typically turn yellow-orange.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.

Protocol 2: Iron/TEMPO-Catalyzed Aerobic Oxidation

This protocol offers a greener alternative using an iron salt as a co-catalyst and molecular oxygen as the terminal oxidant.[8]

Materials and Reagents:

  • 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 eq)

  • TEMPO (0.05 eq)

  • Ferric chloride (FeCl₃) (0.05 eq)

  • L-Valine (0.10 eq) (optional, can improve yield)

  • Acetonitrile (MeCN) or another suitable solvent

  • Oxygen (balloon or bubbler)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 eq), FeCl₃ (0.05 eq), TEMPO (0.05 eq), L-Valine (0.1 eq), and acetonitrile.

  • Oxygen Atmosphere: Purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take several hours (4-24 h).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove any solids. Rinse the pad with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product into diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method Comparison and Selection Guide

The choice of method depends on factors such as scale, available reagents, desired environmental impact, and substrate sensitivity.

FeatureTEMPO / NaOCl (Anelli)Fe/TEMPO / O₂ (Aerobic)
Catalyst TEMPO / KBrTEMPO / FeCl₃
Terminal Oxidant Sodium Hypochlorite (NaOCl)Molecular Oxygen (O₂)
Solvent DCM / H₂O (Biphasic)Acetonitrile
Temperature 0 °CRoom Temp to 50 °C
Reaction Time Fast (1-3 hours)Moderate to Slow (4-24 hours)
Advantages High yield, fast, well-established.[6]"Green" oxidant (air), avoids chlorinated solvents.[8]
Disadvantages Uses bleach, requires chlorinated solvent, potential for chlorination side-reactions.[6]Can be slower, may require O₂ handling.
Selectivity Excellent for primary alcohols.Generally high, good functional group tolerance.[8]

Troubleshooting and Key Considerations

  • Problem: Over-oxidation to Carboxylic Acid

    • Cause: Reaction temperature too high; slow or localized addition of oxidant is not maintained.[1]

    • Solution (Anelli Protocol): Maintain strict temperature control at 0 °C. Ensure vigorous stirring to promote efficient mixing in the biphasic system. Add the NaOCl solution slowly and steadily.

  • Problem: Low or Stalled Conversion

    • Cause: Inactive oxidant (bleach degrades over time); catalyst deactivation.

    • Solution: Use fresh, high-quality commercial bleach and titrate to confirm its concentration if necessary. Ensure the TEMPO catalyst is pure. For aerobic oxidations, ensure efficient oxygen delivery to the reaction mixture.

  • Problem: Difficult Purification

    • Cause: The aldehyde, starting alcohol, and acid byproduct can have similar polarities.

    • Solution: Careful flash column chromatography is essential. A shallow solvent gradient can improve separation. If the acid byproduct is significant, a mild basic wash (e.g., dilute NaHCO₃) during workup can help remove it by converting it to its water-soluble salt.

References

  • Lange, J., et al. (n.d.).
  • Solís, R. R., et al. (2025, June 16).
  • Canadian Science Publishing. (n.d.). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. Retrieved from [Link]

  • Science Exploration Press. (n.d.). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • (n.d.).
  • De Vreese, R., et al. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
  • Wang, H., et al. (2022, October 19). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
  • (n.d.). Recent advances in the photocatalytic synthesis of aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry (RSC Publishing).
  • (n.d.). Photocatalytic oxidation of aldehydes to carboxylic acids in the presence of [Sb(tpp)(OH) 2 ] + (1) a.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Minisci, F., et al. (n.d.).
  • (2025, August 10). Selective oxidation of alcohols and aldehydes on metal catalysts.
  • (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS.
  • (2026, January 5).
  • (2025, January 8).

Sources

Application

Application Note &amp; Protocols: A Guide to the Scalable Industrial Manufacturing of Lurasidone Intermediates

Abstract This comprehensive guide provides a detailed overview and actionable protocols for the scalable industrial manufacturing of key intermediates for Lurasidone, an atypical antipsychotic medication. The document is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed overview and actionable protocols for the scalable industrial manufacturing of key intermediates for Lurasidone, an atypical antipsychotic medication. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, purification, and analytical control of these critical chemical entities. By explaining the causality behind experimental choices and grounding protocols in authoritative references, this guide aims to equip process chemists with the knowledge to implement robust, efficient, and cost-effective manufacturing processes.

Introduction to Lurasidone and the Imperative for Scalable Synthesis

Lurasidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] It primarily functions as a high-affinity antagonist for dopamine D2 and serotonin 5-HT2A receptors, with additional activity at other serotonin receptor subtypes.[3] The complex molecular architecture of Lurasidone, which includes multiple stereocenters, necessitates a well-controlled and efficient synthetic strategy to ensure the desired enantiomeric purity and overall product quality.

For the commercial viability of Lurasidone, the development of a scalable, cost-effective, and environmentally sustainable manufacturing process for its key intermediates is paramount.[4][5] Early synthetic routes often involved expensive reagents, chromatographic purifications, and solvents unsuitable for large-scale production, highlighting the need for process optimization.[6] This guide focuses on industrially viable pathways that prioritize high yields, purity, and operational efficiency.

Overall Synthetic Strategy: A Convergent Approach

The industrial synthesis of Lurasidone is best approached through a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled in the final stages. This approach allows for greater process control and optimization for each intermediate stream. The primary intermediates are:

  • Intermediate I: (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (Activated Chiral Cyclohexane Backbone)

  • Intermediate II: 3-(piperazin-1-yl)benzo[d]isothiazole (Heterocyclic Piperazine Moiety)

  • Intermediate III: (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Bicyclic Imide)

  • Intermediate IV: (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate (Quaternary Ammonium Salt)

The general workflow involves the synthesis of these three key fragments, followed by the formation of the quaternary ammonium salt and a final alkylation step to yield Lurasidone.

Lurasidone_Synthetic_Workflow cluster_0 Intermediate I Synthesis cluster_1 Intermediate II Synthesis cluster_2 Intermediate III Synthesis cluster_3 Quaternary Salt Formation cluster_4 Final Product Synthesis I0 (1R,2R)-1,2-cyclohexanedimethanol I1 Intermediate I: (1R,2R)-1,2-bis(methanesulfonyl oxymethyl)cyclohexane I0->I1 Mesylation IV Intermediate IV: (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl) octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate I1->IV II0 3-chlorobenzisothiazole II_product Intermediate II: 3-(piperazin-1-yl)benzo[d]isothiazole II0->II_product Substitution II1 Anhydrous Piperazine II1->II_product Substitution II_product->IV III0 cis-5-norbornene-2,3-dicarboxylic anhydride III1 Intermediate: cis-5-norbornene-2,3-dicarboxylic imide III0->III1 Ammonolysis III2 Intermediate III: (3aR,4S,7R,7aS)-hexahydro-4,7- methanoisoindole-1,3(2H)-dione III1->III2 Hydrogenation Lurasidone Lurasidone III2->Lurasidone IV->Lurasidone Lurasidone_HCl Lurasidone HCl Lurasidone->Lurasidone_HCl Salt Formation

Caption: Convergent synthetic workflow for Lurasidone.

Synthesis and Control of Key Intermediates

Intermediate I: (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

The synthesis of this chiral building block is critical as it establishes two of the stereocenters in the final Lurasidone molecule. The starting material, (1R,2R)-1,2-cyclohexanedimethanol, provides the necessary chiral framework.[7] The activation of the diol to a dimesylate creates an excellent leaving group for subsequent nucleophilic substitution.

Protocol: Mesylation of (1R,2R)-1,2-cyclohexanedimethanol

  • Reactor Setup: Charge a suitable reactor with (1R,2R)-1,2-cyclohexanedimethanol and an appropriate organic solvent such as methyl isobutyl ketone or toluene.[8][9]

  • Base Addition: Add a tertiary amine base, typically triethylamine (2.0-3.0 molar equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Cooling: Cool the reaction mixture to a temperature range of 0-5°C. This is crucial to control the exothermic reaction and minimize the formation of side products.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (2.0-2.2 molar equivalents) dropwise to the cooled solution, maintaining the temperature between 0-5°C.[8][9]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C until the reaction is complete, as monitored by a suitable in-process control such as HPLC or TLC.

  • Work-up: Upon completion, add water to quench the reaction and dissolve the triethylamine hydrochloride salt. Separate the organic and aqueous phases. The organic phase containing the product is typically used directly in the next step to avoid isolation of the intermediate, which can be unstable.[9]

Causality and Optimization:

  • Solvent Choice: Methyl isobutyl ketone is preferred for industrial scale-up over solvents like dichloromethane due to its higher boiling point, lower volatility, and more favorable environmental and safety profile.

  • Stoichiometry: Using a slight excess of mesyl chloride and triethylamine ensures the complete conversion of the diol.

  • Temperature Control: Strict temperature control is essential to prevent the formation of undesired by-products through elimination or other side reactions.

ParameterRecommended RangePurpose
Temperature0-5°CControl exotherm, minimize side products
Mesyl Chloride (mol. eq.)2.0 - 2.2Ensure complete diol conversion
Triethylamine (mol. eq.)2.0 - 3.0HCl scavenger
SolventMethyl Isobutyl KetoneIndustrially suitable reaction medium
Expected Yield>90% (in solution)High conversion
Intermediate II: 3-(piperazin-1-yl)benzo[d]isothiazole

This intermediate provides the core heterocyclic system responsible for the pharmacological activity of Lurasidone. Its synthesis involves the nucleophilic substitution of a leaving group on the benzisothiazole ring with piperazine.

Protocol: Synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole

  • Starting Material: The synthesis typically begins with 3-chlorobenzisothiazole, which can be prepared from 1,2-benzisothiazol-3-one by chlorination with a reagent like phosphorus oxychloride.[10]

  • Reaction Setup: Charge a reactor with 3-chlorobenzisothiazole, anhydrous piperazine, and a suitable solvent.

  • Reaction Conditions: Heat the mixture to effect the substitution reaction. The hydrochloride salt of the product is often targeted to aid in purification.[11]

  • Isolation and Purification: After the reaction is complete, the product can be isolated by filtration. If prepared as the hydrochloride salt, it can be purified by recrystallization.

Causality and Optimization:

  • Anhydrous Piperazine: The use of anhydrous piperazine is important to prevent side reactions with water.

  • Salt Formation: Preparing the hydrochloride salt can facilitate purification and improve the stability of the intermediate.[12]

Intermediate_II_Synthesis I2_start1 3-chlorobenzisothiazole I2_product 3-(piperazin-1-yl)benzo[d]isothiazole I2_start1->I2_product Nucleophilic Substitution I2_start2 Anhydrous Piperazine I2_start2->I2_product Nucleophilic Substitution

Caption: Synthesis of the piperazine moiety.

Intermediate III: (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

This bicyclic imide fragment is introduced in the final steps of the Lurasidone synthesis. An efficient, high-yielding preparation is crucial for the overall process economy.

Protocol: Two-Step Synthesis of the Bicyclic Imide

Step A: Ammonolysis to form (3aR,4S,7R,7aS)tetrahydro-1H-4,7-methanoisoindolo-1,3(2H)-dione

  • Reactor Setup: Charge a reactor with cis-5-norbornene-2,3-dicarboxylic anhydride and an ammonium source, such as ammonium acetate.[9][13]

  • Solvent-Free Reaction: Heat the mixture to its melting temperature (around 135°C). This solvent-free approach is environmentally friendly and simplifies product isolation.[9][13]

  • Reaction Monitoring: Stir the molten mixture until the reaction is complete, monitored by GC or HPLC.

  • Work-up: Cool the reaction mass and add water to precipitate the product. The solid imide is then isolated by filtration and washed with water.

Step B: Hydrogenation to form (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

  • Reactor Setup: Charge a hydrogenation reactor with the unsaturated imide from Step A, a suitable solvent (e.g., isopropanol), and a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis until the starting material is consumed.

  • Isolation: After the reaction is complete, cool the mixture, vent the hydrogen, and filter off the catalyst. The product can be isolated by crystallization from the filtrate.

Causality and Optimization:

  • Ammonium Source: Ammonium acetate is a cost-effective and low-toxicity reagent for the imide formation.[8]

  • Solvent-Free Imide Formation: This approach improves process efficiency and reduces solvent waste.[13]

  • Catalyst: Pd/C is a standard and effective catalyst for the reduction of the carbon-carbon double bond.

ParameterRecommended RangePurpose
Step A
Temperature~135°CMolten, solvent-free reaction
Ammonium SourceAmmonium AcetateCost-effective nitrogen source
Step B
CatalystPd/CDouble bond reduction
SolventIsopropanolHydrogenation medium
Expected Overall Yield>85%High conversion over two steps
Purity (GC)>99.5%High purity product
Intermediate IV: (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate

This quaternary ammonium salt is a key intermediate formed by the reaction of Intermediate I and Intermediate II. Its formation and purification are critical for achieving high purity in the final Lurasidone product.

Protocol: Synthesis of the Quaternary Ammonium Salt

  • Reaction Setup: In a suitable reactor, combine the solution of Intermediate I (from section 3.1) with Intermediate II.

  • Base and Solvent: The reaction is carried out in an organic solvent in the presence of a base. While early methods used potassium carbonate in acetonitrile, improved industrial processes utilize insoluble bases like calcium oxide or magnesium oxide in solvents such as toluene.[4][6] This simplifies the removal of the base by filtration.

  • Reaction Conditions: Heat the reaction mixture (e.g., 80-85°C) for a sufficient time (e.g., 24-25 hours) to ensure complete reaction.

  • Isolation: After cooling, the precipitated quaternary ammonium salt is isolated by filtration. The use of an insoluble base allows for its easy separation from the product.[13]

  • Purification: The isolated salt can be washed with solvents like toluene and acetone to remove impurities, yielding a product with high purity (≥99%).[4]

Causality and Optimization:

  • Choice of Base: The use of calcium or magnesium oxide/hydroxide is a significant process improvement, as these are inexpensive and easily removed by filtration, unlike soluble bases that require aqueous work-ups.[6]

  • Solvent System: Using a mixture of a protic solvent like an alcohol with water has been shown to improve yield and purity.[4]

  • Purity of Intermediate IV: The high purity of this intermediate is crucial as it directly impacts the purity of the final Lurasidone product.

Final Assembly: Lurasidone Synthesis and Salt Formation

The final step in the synthesis of Lurasidone is the N-alkylation of Intermediate III with the quaternary ammonium salt, Intermediate IV.

Protocol: Lurasidone Synthesis and Hydrochloride Salt Formation

  • Reaction Setup: Charge a reactor with Intermediate IV, Intermediate III, a suitable solvent (e.g., toluene), and a base such as potassium carbonate.[14]

  • Reaction Conditions: Heat the suspension to a high temperature (e.g., 105°C) and stir until the reaction is complete, as monitored by UPLC or HPLC.[14]

  • Work-up and Isolation: Cool the reaction mixture and add water to dissolve the inorganic salts. Separate the organic phase, which contains the Lurasidone free base.

  • Salt Formation: Concentrate the organic solution and add a solution of hydrochloric acid in a suitable solvent like isopropanol.[14][15]

  • Crystallization and Purification: The Lurasidone hydrochloride will precipitate. Cool the mixture and stir to allow for complete crystallization. The pure product is then isolated by filtration, washed, and dried.

ParameterRecommended RangePurpose
Lurasidone Synthesis
BasePotassium CarbonatePromotes N-alkylation
SolventTolueneHigh-boiling reaction medium
Temperature~105°CDrives reaction to completion
Salt Formation
AcidHCl in IsopropanolForms the hydrochloride salt
Purity (HPLC)>99.5%High purity final product

Analytical Control Strategy

A robust analytical control strategy is essential throughout the manufacturing process to ensure the quality and consistency of the intermediates and the final API.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of all intermediates and the final Lurasidone HCl.[16][17][18] Stability-indicating HPLC methods should be developed and validated to separate the main component from any process-related impurities and degradation products.[19]

  • Gas Chromatography (GC): Useful for monitoring the synthesis of volatile intermediates like the bicyclic imide (Intermediate III) and for assessing residual solvents in the final product.[9]

  • LC-MS/MS: Employed for the identification of unknown impurities and for degradation pathway analysis during forced degradation studies.[19]

  • Spectroscopic Methods (NMR, IR): Used for structural elucidation and confirmation of the identity of intermediates and the final API.

Conclusion

The scalable industrial manufacturing of Lurasidone intermediates has evolved significantly from early, less efficient methods. By employing a convergent synthesis strategy and optimizing each step for yield, purity, and operational efficiency, it is possible to produce these critical building blocks in a cost-effective and environmentally responsible manner. The protocols and insights provided in this guide, which emphasize the use of industrially compatible solvents, inexpensive reagents, and simplified work-up procedures, offer a solid foundation for the development and implementation of a robust manufacturing process for Lurasidone. A stringent analytical control strategy is the final, indispensable component to guarantee the consistent quality of this important therapeutic agent.

References

  • Process for the industrial synthesis of lurasidone. (US9518047B2).
  • The Role of (1R,2R)-1,2-Cyclohexanedimethanol in Lurasidone Synthesis. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for the preparation of lurasidone and its intermediate. (US10196400B2).
  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. (2013). Sumitomo Kagaku.
  • What is the synthesis method of Lurasidone hydrochloride? (2023, October 5). Guidechem.
  • Process for the industrial synthesis of lurasidone. (US-9518047-B2). PubChem.
  • Process for the industrial synthesis of lurasidone. (WO2015056205A1).
  • Lurasidone hydrochloride intermediate preparation method. (CN105732644A).
  • Piramal Enterprises, New Patent, Lurasidone. (2016, July 18). New Drug Approvals.
  • An Improved Process For The Preparation Of Lurasidone And Its Intermediate.
  • Process for the industrial synthesis of lurasidone. (US20160237077A1).
  • Process for the industrial synthesis of lurasidone. (EP3057966B1).
  • Intermediates of Lurasidone. Manus Aktteva Biopharma LLP.
  • Process for the industrial synthesis of lurasidone. (EP3057966A1).
  • Process for preparation of lurasidone hydrochloride. (WO2014064714A2).
  • Lurasidone API Suppliers. apicule.
  • Lurasidone (Latuda) Manufacturing Plant Project Report 2026. IMARC Group.
  • Preparation method of lurasidone intermediate and lurasidone. (CN102731512A).
  • Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. (2021, November 16). Research Journal of Pharmacy and Technology.
  • Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. DergiPark.
  • Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. (2025, March 15). PubMed.
  • Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8.
  • Lurasidone API Suppliers. Pharmaoffer.

Sources

Method

Reaction conditions for synthesizing 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Technical Application Note: Scalable Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Executive Summary & Strategic Analysis The synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Executive Summary & Strategic Analysis

The synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chemoselective challenge: generating a reactive aldehyde moiety in the presence of an oxidation-sensitive phenol, while managing the steric bulk of the


-cyclopentyl group.

This Application Note outlines a robust, "Self-Validating" protocol designed for high purity and reproducibility. Unlike direct reductions of nitriles which often lead to over-reduction or difficult purifications in the presence of free phenols, this guide recommends a Late-Stage Oxidation Strategy .

Core Logic:

  • Scaffold Construction: Establish the carbon skeleton using a protected phenol (methyl ether) to prevent O-alkylation side reactions.

  • Reductive Sequence: Fully reduce the intermediate to the corresponding alcohol. This provides a stable stopping point for purification and demethylation.

  • Chemoselective Oxidation: Use IBX (2-Iodoxybenzoic acid) to oxidize the alcohol to the aldehyde. IBX is uniquely capable of oxidizing alcohols to aldehydes in the presence of free phenols without inducing quinone formation or oxidative polymerization.

Retrosynthetic Pathway & Logic Flow

The following diagram illustrates the critical decision points and the selected pathway (highlighted in blue) to ensure stability.

G cluster_0 Route A: Direct Nitrile Reduction (Risk: Over-reduction) cluster_1 Route B: Late-Stage Oxidation (Recommended) target TARGET: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde alcohol_oh Intermediate 3: Phenol-Alcohol (Stable Storage Point) target->alcohol_oh IBX Oxidation (Chemo-selective) nitrile_h Hydroxy-Nitrile start START: 4-Methoxyphenylacetonitrile alkylated Intermediate 1: Alpha-Cyclopentyl Nitrile alkylated->start NaH / Cyclopentyl Bromide alcohol_me Intermediate 2: Methoxy-Alcohol alcohol_me->alkylated LAH Reduction alcohol_oh->alcohol_me BBr3 Demethylation caption Figure 1: Retrosynthetic logic favoring the stable Phenol-Alcohol intermediate.

Detailed Experimental Protocols

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesize 2-cyclopentyl-2-(4-methoxyphenyl)acetonitrile. Rationale: The methyl ether protects the phenol; the nitrile is a compact precursor for the aldehyde/alcohol.

  • Reagents:

    • 4-Methoxyphenylacetonitrile (1.0 equiv)

    • Cyclopentyl bromide (1.2 equiv)

    • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

    • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Deprotonation: Suspend NaH in THF at 0°C. Add 4-Methoxyphenylacetonitrile dropwise over 20 minutes. Observe H₂ gas evolution. Stir for 30 mins at 0°C until the solution turns yellow/orange (formation of the nitrile anion).

  • Alkylation: Add Cyclopentyl bromide dropwise. The

    
    -proton is sterically hindered; allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
    
  • Critical Control Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Workup: Quench carefully with sat. NH₄Cl at 0°C. Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography is usually required to remove unreacted cyclopentyl bromide.

Phase 2: Reduction & Demethylation

Objective: Isolate 2-cyclopentyl-2-(4-hydroxyphenyl)ethanol. Rationale: We bypass the aldehyde initially to perform the harsh demethylation on the stable alcohol.

Step A: Reduction

  • Dissolve the alkylated nitrile in anhydrous THF.

  • Add Lithium Aluminum Hydride (LAH) (2.0 equiv) at 0°C. Reflux for 4 hours. (Note: LAH reduces the nitrile to the primary amine or alcohol depending on workup; for high yield of alcohol, acidic hydrolysis of the intermediate imine/aluminate is needed, but direct conversion to alcohol often requires vigorous conditions. Alternative: Hydrolyze nitrile to Acid (KOH/EtOH reflux), then reduce Acid with Borane-THF or LAH. Recommendation: Hydrolysis to Acid, then Borane Reduction is cleaner for this substrate).

Step B: Demethylation (The "Deprotection")

  • Reagents: Boron Tribromide (BBr₃) (1.0 M in DCM).

  • Protocol:

    • Dissolve 2-cyclopentyl-2-(4-methoxyphenyl)ethanol in anhydrous DCM at -78°C.

    • Add BBr₃ (3.0 equiv) dropwise. The extra equivalents are needed because the free hydroxyl generated will complex with Boron.

    • Warm to 0°C and stir for 2 hours.

    • Quench: Pour into ice water. Extract with DCM.[1][2]

    • Result: You now have the Phenol-Alcohol . This is a stable solid that can be stored.

Phase 3: Chemoselective Oxidation (The "Money Step")

Objective: Convert the primary alcohol to aldehyde without touching the phenol. Reagent: IBX (2-Iodoxybenzoic acid) . Why IBX? Unlike Swern (which requires low temp and amine base) or PCC (which is acidic and messy), IBX in DMSO/EtOAc is mild, operates at RT, and does not oxidize phenols to quinones.

Protocol:

  • Solvent System: Ethyl Acetate (EtOAc) or DMSO. IBX is insoluble in most solvents but works as a suspension in EtOAc (reflux) or solution in DMSO.

    • Recommended: EtOAc at reflux (80°C) is easiest for workup.

  • Reaction:

    • Suspend IBX (1.1 equiv) in EtOAc.

    • Add 2-cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 equiv).

    • Reflux vigorously for 3–4 hours.

  • Monitoring: The reaction is heterogeneous. Monitor by HPLC or TLC.

  • Workup (Filtration):

    • Cool the mixture to 0°C. The byproduct (IBA) and excess IBX precipitate out.

    • Filter through a sintered glass funnel.

    • The filtrate contains the pure aldehyde.

  • Isolation: Evaporate the EtOAc. The product, 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , is obtained as a viscous oil or low-melting solid.

Critical Parameters & Data Summary

ParameterRoute A (Direct Nitrile Red.)[1][3][4]Route B (Rec. Alcohol Ox.)Notes
Key Reagent DIBAL-HIBX / DMSOIBX is safer for phenols.
Temperature -78°C (Strict)25°C - 80°CRoute B is more robust to fluctuations.
Yield (Est.) 40-50%65-75% (Overall)DIBAL often yields mixed imine/aldehyde.
Purification Difficult (Aldehyde unstable)Easy (Purify at Alcohol stage)Purify the stable alcohol intermediate.
Stability Low (Polymerization risk)ModerateStore aldehyde under Argon at -20°C.

Quality Control & Validation

Self-Validating Analytical Markers:

  • 1H NMR (CDCl₃):

    • Aldehyde Proton: Look for a doublet (or singlet depending on resolution) at

      
       9.60 – 9.80 ppm .
      
    • Phenol Proton: Broad singlet at

      
       5.0 – 6.0 ppm  (exchangeable with D₂O).
      
    • Cyclopentyl Methine: Multiplet at

      
       2.3 – 2.6 ppm .
      
  • IR Spectroscopy:

    • Carbonyl (C=O): Sharp band at 1720–1730 cm⁻¹ .

    • Hydroxyl (O-H): Broad band at 3300–3400 cm⁻¹ .

Troubleshooting Table:

  • Problem: No aldehyde peak in NMR.

    • Cause: Oxidation failed or over-oxidized to acid.

    • Fix: Ensure IBX quality (white solid, explosive if impact, handle with care). If using Swern, ensure temp < -60°C.

  • Problem: Product is dark/tarry.

    • Cause: Phenol oxidation (Quinone formation).

    • Fix: Degas solvents. Use IBX (radical mechanism is less prone to phenol coupling than ionic oxidants).

References

  • Alkylation of Phenylacetonitriles

    • Organic Syntheses, Coll.[3][5] Vol. 4, p. 576 (1963); Vol. 30, p. 43 (1950). (General procedure for alpha-alkylation).

    • Source:

  • IBX Oxidation of Alcohols in Presence of Phenols

    • Frigerio, M., & Santagostino, M. (1994). A mild oxidizing reagent for alcohols of the pyridine series: 2-Iodoxybenzoic acid. Tetrahedron Letters, 35(43), 8019-8022. (Establishes chemoselectivity).
    • Source:

  • DIBAL-H Reduction of Nitriles (Alternative Route)

    • Miller, A. E., et al. (1989).
    • Source:

  • Demethylation with BBr3

    • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
    • Source:

Sources

Application

Application Note: Green Chemistry Approaches for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Production

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development. Document Type: Technical Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development. Document Type: Technical Application Note & Experimental Protocols.

Executive Summary & Strategic Rationale

The molecule 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is a highly valuable


-substituted arylacetaldehyde intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors and targeted kinase modulators.

Historically, the synthesis of


-tertiary phenylacetaldehydes has relied on atom-inefficient processes, such as the Swern oxidation or the use of stoichiometric chromium(VI) reagents. These traditional methods generate highly toxic, difficult-to-remediate waste streams (e.g., dimethyl sulfide, heavy metals) and exhibit poor E-factors.

As a Senior Application Scientist, I have validated two distinct, highly efficient green chemistry pathways for the production of this intermediate. This guide provides the mechanistic causality and step-by-step protocols for:

  • The Catalytic Meinwald Rearrangement (via Green Lewis Acids or Biocatalysis).

  • Chemoselective Aerobic Oxidation (via Cu/TEMPO Catalysis).

Pathway A: Epoxidation and Catalytic Meinwald Rearrangement

Mechanistic Causality

The Meinwald rearrangement is a highly atom-economical transformation that converts epoxides directly into carbonyl compounds. Traditional methods utilize hazardous, corrosive Lewis acids like


, which are incompatible with sustainable manufacturing[1].

To achieve a green synthesis, we replace volatile Lewis acids with Bismuth(III) triflate (


) . Bismuth is relatively non-toxic, and its triflate salt is water-tolerant, allowing for extremely low catalyst loadings (0.1–1.0 mol%) while preventing deactivation by the unprotected phenolic hydroxyl group on the substrate[2].

For processes requiring absolute stereocontrol, Styrene Oxide Isomerase (SOI) can be deployed. This biocatalyst performs the Meinwald rearrangement under completely ambient, aqueous conditions, representing the pinnacle of green chemistry by eliminating metal catalysts entirely[3][4].

Workflow Visualization

PathwayA A Alkene Precursor B H2O2 Epoxidation A->B C Epoxide Intermediate B->C D Meinwald Rearrangement (Bi(OTf)3 or SOI) C->D E Target Aldehyde D->E

Fig 1. Green chemoenzymatic Meinwald rearrangement workflow.

Protocol A.1: -Catalyzed Meinwald Rearrangement

This protocol is a self-validating system; the use of 2-MeTHF allows for seamless phase separation, while TLC monitoring ensures the prevention of over-reaction.

Reagents & Materials:

  • Substrate: 1-cyclopentyl-1-(4-hydroxyphenyl)oxirane (10.0 mmol)

  • Catalyst:

    
     (0.1 mmol, 1 mol%)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (20 mL) - Chosen for its renewable derivation and low environmental impact.

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer with 20 mL of 2-MeTHF.

  • Substrate Addition: Dissolve 10.0 mmol of the epoxide precursor into the solvent at room temperature (

    
    ).
    
  • Catalyst Initiation: Add 1 mol%

    
     in a single portion. Causality note: The reaction is mildly exothermic; maintaining ambient temperature prevents the cleavage of the cyclopentyl ring.
    
  • In-Process Monitoring: Stir the mixture for 2–3 hours. Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the epoxide peak validates the completion of the 1,2-hydride shift.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous

    
    . The biphasic nature of 2-MeTHF allows direct separation. Extract the aqueous layer once with 10 mL 2-MeTHF.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.
    

Pathway B: Aerobic Oxidation via Cu/TEMPO Catalysis

Mechanistic Causality

When starting from the primary alcohol (2-cyclopentyl-2-(4-hydroxyphenyl)ethanol), the primary challenge is chemoselectivity—stopping the oxidation strictly at the aldehyde stage without over-oxidizing to the carboxylic acid.

Instead of using stoichiometric heavy metals, we employ a Cu(I)/TEMPO catalytic system . TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as the primary oxidant via its oxoammonium ion. The copper co-catalyst facilitates the electron transfer to molecular oxygen (ambient air), which serves as the terminal oxidant[5]. This system produces only water as a byproduct, drastically lowering the E-factor and avoiding the hazardous halogens typically associated with bleach-mediated TEMPO oxidations[6][7].

Workflow Visualization

PathwayB Alc Primary Alcohol Cat Cu/TEMPO Catalyst Alc->Cat Hydride Transfer Ald Target Aldehyde Cat->Ald Product Release H2O H2O Byproduct Cat->H2O Oxygen Reduction O2 O2 (Air) O2->Cat Terminal Oxidant

Fig 2. Catalytic cycle of the Cu/TEMPO aerobic oxidation system.

Protocol B.1: Chemoselective Aerobic Oxidation

This protocol utilizes ambient air, eliminating the need for pressurized oxygen cylinders, thereby maximizing laboratory safety and scalability.

Reagents & Materials:

  • Substrate: 2-cyclopentyl-2-(4-hydroxyphenyl)ethanol (10.0 mmol)

  • Catalyst System: CuBr (0.5 mmol, 5 mol%), TEMPO (0.5 mmol, 5 mol%)

  • Ligand: N-Methylimidazole (NMI) (1.0 mmol, 10 mol%) - Stabilizes the Cu(I) intermediate to prevent disproportionation.

  • Solvent: Acetonitrile/Water (9:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In a 100 mL open-air flask, dissolve CuBr (5 mol%) and NMI (10 mol%) in 30 mL of the

    
     solvent mixture. Stir for 10 minutes until a homogeneous complex forms.
    
  • TEMPO Addition: Add TEMPO (5 mol%) to the solution. The solution will exhibit a distinct color change, validating the formation of the active catalytic species.

  • Substrate Introduction: Add 10.0 mmol of the primary alcohol.

  • Aerobic Oxidation: Stir the reaction vigorously at room temperature, open to the ambient atmosphere. Vigorous stirring is critical to ensure sufficient

    
     mass transfer into the liquid phase.
    
  • In-Process Monitoring: Track the reaction via GC-FID. The reaction typically reaches >95% conversion within 4–6 hours. The presence of the phenolic OH remains unaffected due to the strict chemoselectivity of the oxoammonium species toward primary aliphatic alcohols.

  • Workup: Dilute with 20 mL of Ethyl Acetate and wash with 1M HCl (15 mL) to remove the copper catalyst and NMI. Wash with brine, dry over

    
    , and evaporate to isolate the pure aldehyde.
    

Quantitative Data & Green Metrics Comparison

To objectively validate the superiority of these green approaches, the following table summarizes the key green chemistry metrics (Atom Economy, E-Factor, and Yield) against traditional Swern oxidation.

MetricSwern Oxidation (Traditional)

Meinwald (Pathway A)
Cu/TEMPO Aerobic (Pathway B)
Atom Economy ~45%>90% ~88%
E-Factor >15<5 <5
Terminal Oxidant DMSO / Oxalyl Chloride

(for epoxide prep)
Ambient

Primary Waste Dimethyl sulfide,

, CO, HCl


Solvent Profile Dichloromethane (Toxic)2-MeTHF (Renewable)Acetonitrile/Water (Benign)
Typical Yield 75–80%85–92% 88–95%

Data Interpretation: Both Pathway A and Pathway B eliminate the generation of toxic sulfur and halogenated waste, reducing the E-factor by over 66% while simultaneously improving the isolated yield of the sensitive aldehyde.

References

1.[1] Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement, Green Chemistry (RSC Publishing). URL: [Link] 2.[2] Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers, Philosophical Transactions of the Royal Society A. URL: [Link] 3.[3] Structural basis of the Meinwald rearrangement catalyzed by styrene oxide isomerase, Nature Chemistry. URL: [Link] 4.[4] Styrene Oxide Isomerase-Catalyzed Meinwald Rearrangement in Cascade Biotransformations: Synthesis of Chiral and/or Natural Chemicals, PubMed (Wiley-VCH). URL: [Link] 5.[5] Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand, Applied Catalysis A: General. URL: [Link] 6.[6] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents, European Journal of Organic Chemistry. URL: [Link] 7.[7] Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants, Frontiers in Chemistry. URL: [Link]

Sources

Method

Solvent selection for the extraction of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Application Note: Optimized Solvent Systems for the Isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Executive Summary The isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Systems for the Isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Executive Summary

The isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chemical engineering challenge due to its trifunctional nature: a lipophilic cyclopentyl ring, an ionizable phenolic hydroxyl group, and a reactive aldehyde moiety.

This guide provides a rationale for solvent selection that moves beyond traditional dichloromethane (DCM) extractions toward greener, more specific alternatives. It details two protocols: a high-throughput Standard Liquid-Liquid Extraction (LLE) and a high-purity Bisulfite Adduct Purification method, specifically designed to mitigate the oxidation and polymerization risks inherent to this scaffold.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first model the molecule's behavior in a biphasic system.

Functional Group Analysis
MoietyPropertyImplication for Extraction
Cyclopentyl Group Lipophilic (Hydrophobic)Increases LogP significantly (est. +2.0 vs parent). Drives solubility in non-polar solvents (Hexane, Heptane) and ethers.
Phenol Group Weak Acid (pKa ~9.5–10.0)pH Switchable. At pH < 9, it is neutral (organic soluble). At pH > 10, it is anionic (water soluble).
Aldehyde Group Electrophilic / UnstableSusceptible to oxidation (to carboxylic acid) and aldol condensation. Avoid strong bases and strong acids.
Theoretical Partitioning (LogP)
  • Estimated LogP: 2.8 – 3.2

  • Interpretation: The molecule is moderately lipophilic. While it will dissolve in chlorinated solvents, it is also highly amenable to ethers and esters.

  • Critical Constraint: The aldehyde is prone to air oxidation. Solvents must be peroxide-free and ideally degassed.

Solvent Selection Matrix

We evaluated solvents based on Solubility Parameter (Hansen) , Green Chemistry (GSK/Pfizer Guides) , and Process Efficiency .

SolventClassRatingTechnical Notes
2-MeTHF (2-Methyltetrahydrofuran)Bio-based EtherPreferred Excellent separation from water.[1] Higher boiling point (80°C) than THF reduces volatility risks. Stable against bases.
Ethyl Acetate (EtOAc)EsterStandard Good general solubility. Risk: Potential hydrolysis if extraction pH is >10 or <2. Can dissolve some water, requiring thorough drying.
MTBE (Methyl tert-butyl ether)EtherAlternative Forms fewer peroxides than Et2O. Good selectivity for phenols. Clean phase separation.
Dichloromethane (DCM)ChlorinatedLegacy High solubility but chemically hazardous and environmentally restricted. Prone to emulsion formation. Avoid if possible.
Toluene AromaticSpecific Good for removing non-polar impurities, but may require heating to dissolve the target fully. Harder to remove (high BP).

Decision Logic: Solvent Selection

The following decision tree illustrates the logical flow for selecting the extraction solvent based on the reaction matrix and purity requirements.

SolventSelection Start Start: Reaction Mixture CheckpH Check pH Constraints Start->CheckpH IsAcidic Is pH < 4? CheckpH->IsAcidic Acidic Quench IsBasic Is pH > 9? CheckpH->IsBasic Basic Quench GreenReq Green Chemistry Required? IsAcidic->GreenReq Neutralize to pH 6-7 IsBasic->GreenReq Neutralize to pH 6-7 MeTHF Select 2-MeTHF (High Stability, Good Phase Cut) GreenReq->MeTHF Yes (Best Performance) EtOAc Select Ethyl Acetate (General Purpose) GreenReq->EtOAc Yes (Cost Sensitive) DCM Select DCM (Only if solubility issues) GreenReq->DCM No (Legacy Process) MTBE Select MTBE (Avoids emulsions) GreenReq->MTBE Yes (Avoid Esters)

Figure 1: Decision tree for solvent selection emphasizing Green Chemistry alternatives.

Experimental Protocols

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Best for: Routine isolation from clean reactions where starting materials are not aldehydes.

Reagents:

  • Extraction Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.[2]

  • Buffer: 0.5 M Phosphate Buffer (pH 6.5).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Methodology:

  • Quench & pH Adjustment:

    • Cool the reaction mixture to 0–5 °C.

    • Slowly adjust pH to 6.0 – 7.0 .

    • Why? pH > 9 ionizes the phenol (loss to aqueous phase). pH < 4 risks acetal formation or acid-catalyzed degradation.

  • Extraction:

    • Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).

    • Agitate vigorously for 5 minutes. Allow phases to separate.

    • Note: If an emulsion forms (common with phenols), add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Wash:

    • Separate the organic layer.[3][4]

    • Wash with 10% Brine solution to remove residual water and polar impurities.

  • Drying & Concentration:

    • Dry over

      
       for 15 minutes. Filter.
      
    • Concentrate under reduced pressure (Rotavap) at < 35 °C .

    • Critical: Do not overheat. Aldehydes are thermally unstable.

Protocol B: Bisulfite Adduct Purification (High Purity)

Best for: Separating the target aldehyde from ketones, alcohols, or non-carbonyl impurities.

Mechanism: The aldehyde forms a water-soluble bisulfite adduct, allowing non-aldehyde impurities to be washed away in the organic phase. The aldehyde is then regenerated.

BisulfiteProtocol Step1 Crude Mixture (Organic Phase) Step2 Add Sat. NaHSO3 (aq) Form Adduct Step1->Step2 Step3 Phase Separation Step2->Step3 OrgWaste Organic Layer (Impurities) Step3->OrgWaste Discard AqPhase Aqueous Layer (Target Adduct) Step3->AqPhase Keep Step4 Wash with Ether/EtOAc AqPhase->Step4 Step5 Add NaHCO3 Adjust to pH 8-9 Step4->Step5 Release Aldehyde Step6 Extract with 2-MeTHF Step5->Step6 Isolate

Figure 2: Bisulfite purification workflow. Note the pH control is critical to manage the phenol group.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve crude oil in EtOAc (5 volumes).

    • Add saturated aqueous Sodium Bisulfite (

      
      , 3 equiv).
      
    • Stir vigorously for 2–4 hours at room temperature. A white precipitate (the adduct) may form or stay in the aqueous phase.

  • Impurity Wash:

    • Separate the layers.[5] Keep the Aqueous Layer (contains target).

    • If a solid formed, filter it and dissolve it in water.

    • Wash the aqueous phase twice with EtOAc to remove non-aldehyde impurities.

  • Regeneration (The "Double Switch"):

    • Challenge: To release the aldehyde, we usually add base (Carbonate). However, high pH (>10) ionizes the phenol.

    • Solution: Add solid Sodium Bicarbonate (

      
      ) to the aqueous phase until pH reaches ~8–9. The aldehyde releases.
      
    • Extraction: Immediately extract with 2-MeTHF. At pH 8-9, the phenol is partially ionized, so multiple extractions are required, or adjust pH carefully to ~7.5 during extraction.

  • Final Isolation:

    • Combine organic extracts, dry, and concentrate as in Protocol A.

Troubleshooting & Stability

  • Oxidation Control: The 4-hydroxyphenyl group acts as an internal antioxidant, but it will degrade in the process (forming quinones). Always use nitrogen-sparged solvents.

  • Storage: Store the isolated aldehyde under Argon at -20 °C. If stability is poor, convert immediately to the next intermediate (e.g., reductive amination or oxidation) or store as the bisulfite adduct (solid state).

  • Emulsions: Due to the amphiphilic nature (Cyclopentyl = Oil loving, Phenol = Water loving), emulsions are likely.

    • Fix: Use 2-MeTHF (lower surface tension than EtOAc) and keep ionic strength high (Saturated NaCl).

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • McConnell, J. R., et al. (2000). "Isolation of Aldehydes and Ketones from Mixtures using Bisulfite." Organic Process Research & Development. Link

  • PubChem. (2023). "Compound Summary: 4-Hydroxyphenylacetaldehyde." National Library of Medicine. Link

  • Prat, D., et al. (2014). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

Sources

Application

Application Note: Handling and Manipulation of Air-Sensitive Aldehyde Intermediates

Introduction & Mechanistic Causality Aldehydes are ubiquitous electrophilic intermediates in organic synthesis, medicinal chemistry, and materials science. However, their high reactivity comes with a significant handling...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Aldehydes are ubiquitous electrophilic intermediates in organic synthesis, medicinal chemistry, and materials science. However, their high reactivity comes with a significant handling challenge: rapid degradation upon exposure to atmospheric oxygen. As a Senior Application Scientist, it is critical to understand that mitigating this degradation is not merely about "working quickly," but about systematically dismantling the chemical causality of autoxidation.

The Autoxidation Mechanism

Aldehyde autoxidation is one of the oldest characterized aerobic oxidation reactions, proceeding via a radical-chain mechanism[1]. The aldehydic C–H bond is relatively weak (bond dissociation energy ~88 kcal/mol), making it highly susceptible to initial hydrogen-atom abstraction (HAA) by trace radicals, transition metals, or photoexcitation.

Once an acyl radical is generated, it reacts at diffusion-controlled rates with triplet oxygen (O₂) to form an acyl peroxy radical. This highly reactive species abstracts a hydrogen atom from a second aldehyde molecule, generating a peracid and propagating the radical chain. Finally, the peracid undergoes a non-radical Baeyer-Villiger rearrangement with another aldehyde equivalent, yielding two molecules of carboxylic acid[2]. This explains the crusty white solids often found around the caps of improperly stored benzaldehyde bottles.

Autoxidation A Aldehyde (RCHO) B Acyl Radical (RC(=O)•) A->B Initiation (H-atom abstraction) C Acyl Peroxy Radical (RC(=O)OO•) B->C + O₂ (Diffusion controlled) C->B Chain Propagation D Peracid (RC(=O)OOH) C->D + RCHO (H-abstraction) E Carboxylic Acid (RCOOH) D->E + RCHO (Baeyer-Villiger rearrangement)

Fig 1: Radical-chain mechanism of aldehyde autoxidation to carboxylic acids.

To prevent this, we must isolate the aldehyde from oxygen and quench any radical initiators. Commercial aldehydes are often shipped with radical inhibitors (e.g., BHT or hydroquinone). While these prevent bulk autoxidation during transit, they can severely interfere with sensitive catalytic reactions and must be removed prior to use, necessitating rigorous air-free handling protocols[3].

Quantitative Data: Aldehyde Stability and Handling Matrix

Different classes of aldehydes exhibit varying susceptibilities to autoxidation. The table below summarizes the stability profiles and recommended handling strategies for common aldehyde classes.

Aldehyde ClassAutoxidation SusceptibilityTypical Commercial InhibitorRecommended StoragePre-Reaction Purification
Aliphatic (e.g., Hexanal)High (Rapid radical chain)BHT, Hydroquinone-20°C, Argon atmosphereVacuum distillation
Aromatic (e.g., Benzaldehyde)Moderate to HighBHT, α-Tocopherol2-8°C, Argon/N₂ atmosphereBasic alumina plug or distillation
α,β-Unsaturated (e.g., Cinnamaldehyde)Very High (Prone to polymerization)Hydroquinone-20°C, Argon, DarkShort-path distillation
Sterically Hindered (e.g., Pivaldehyde)LowNoneAmbient, tightly sealedDirect use (if stored properly)

Experimental Protocols: A Self-Validating System

The cornerstone of handling air-sensitive reagents is the Schlenk technique[4]. The following protocols are designed as self-validating systems: at each step, a physical observable (e.g., bubbler activity, phase changes) confirms the integrity of the inert atmosphere.

Protocol 1: The Evacuate-Refill Cycle (Glassware Preparation)

Atmospheric oxygen and surface-bound moisture must be removed from reaction vessels before introducing the aldehyde.

  • Assembly : Attach a flame-dried Schlenk flask (containing a magnetic stir bar) to the Schlenk line using thick-walled rubber vacuum tubing. Ensure the stopcock is lightly greased and seated properly.

  • Evacuation : Turn the Schlenk line stopcock to vacuum. Self-Validating Check: The pressure gauge should drop below 1 mbar[3]. Leave under vacuum for 3–5 minutes to remove residual moisture.

  • Backfill : Slowly turn the stopcock to the inert gas manifold (N₂ or Ar). Self-Validating Check: The oil bubbler on the Schlenk line will temporarily stop bubbling as the flask fills, then resume steady bubbling once the flask reaches atmospheric pressure.

  • Cycling : Repeat the Evacuate-Refill cycle three times. On the final cycle, leave the flask under a positive pressure of inert gas.

SchlenkWorkflow Start Flame-Dried Glassware Vac Evacuate (Vacuum, 3-5 min) Start->Vac Attach to Schlenk Line Gas Backfill (Inert Gas, N₂/Ar) Vac->Gas Switch stopcock to Gas Cycle Repeat 3x (Evacuate-Refill Cycle) Gas->Cycle Observe bubbler Cycle->Vac Next cycle Ready Air-Free Reaction Vessel Cycle->Ready Final Backfill

Fig 2: The Evacuate-Refill cycle for establishing an air-free reaction environment.

Protocol 2: Air-Free Transfer of Liquid Aldehydes

For transferring purified liquid aldehydes from a Sure/Seal™ bottle to the reaction vessel, a syringe or cannula transfer is required to prevent oxygen ingress[5].

  • Purge the Syringe : Attach a long, flexible needle to a gas-tight syringe. Pierce the septum of an empty, inert-gas-flushed Schlenk flask. Draw and expel the inert gas 3 times to purge the syringe barrel.

  • Pressurize the Reagent Bottle : Insert a nitrogen line (with a bubbler) into the Sure/Seal™ septum of the aldehyde bottle to maintain positive pressure.

  • Extraction : Insert the purged syringe needle into the aldehyde bottle. Slowly draw slightly more than the required volume.

  • Transfer : Withdraw the needle, quickly pierce the septum of the receiving Schlenk flask, and dispense the aldehyde. Causality Note: Withdrawing the plunger too quickly creates a localized vacuum in the syringe, which can pull atmospheric oxygen past the plunger seal.

Protocol 3: Freeze-Pump-Thaw Degassing of Aldehyde Solutions

Even if the headspace is inert, dissolved oxygen in solvents can initiate the autoxidation of aldehydes. The freeze-pump-thaw method is the most rigorous technique for removing dissolved gases[6].

  • Freeze : Submerge the sealed Schlenk flask containing the aldehyde solution in a liquid nitrogen Dewar until completely frozen.

  • Pump : Open the flask to the vacuum line for 2–3 minutes to evacuate the headspace.

  • Isolate : Close the flask's stopcock to isolate it from the vacuum.

  • Thaw : Remove the flask from the liquid nitrogen and allow it to thaw in a room-temperature water bath. Self-Validating Check: Watch the melting solid. Bubbles of trapped gas will escape into the headspace. If bubbles are vigorously evolving, dissolved oxygen is still present.

  • Cycle : Repeat steps 1–4 until no gas bubbles are observed during the thaw phase (typically 3 cycles). After the final thaw, backfill the flask with inert gas.

Alternative Strategies: Derivatization and In Situ Generation

When handling highly unstable aldehydes (e.g., aliphatic aldehydes lacking steric hindrance), long-term storage is often unfeasible despite rigorous Schlenk techniques. In such cases, alternative strategies should be employed:

  • Bisulfite Adducts : Aldehydes can be reacted with sodium bisulfite to form bench-stable, solid α-hydroxy sulfonate adducts. These can be stored indefinitely in air and easily reverted to the parent aldehyde via mild base or acid treatment immediately prior to use.

  • Acetal Protection : Conversion to a dimethyl or cyclic acetal provides robust protection against autoxidation. The aldehyde is unmasked via mild aqueous acidic hydrolysis.

  • In Situ Generation : For the most sensitive applications, generating the aldehyde directly in the reaction flask via the oxidation of a primary alcohol (e.g., using Swern, Dess-Martin periodinane, or TEMPO/bleach conditions) bypasses the need for storage and transfer entirely.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

[1] -Phenylacetaldehydes[1] Introduction: The "Black Tar" Paradox Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Phenylacetaldehydes[1]

Introduction: The "Black Tar" Paradox

Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is a critical intermediate (often for NK1 antagonists or opioid receptor ligands), yet it appears to degrade the moment you attempt to purify it.[1]

This molecule possesses a "perfect storm" of structural fragilities:

  • 
    -Phenylacetaldehyde Core:  Highly prone to enolization, aerobic oxidation to carboxylic acids, and rapid polymerization (forming trioxanes) [1].
    
  • Phenol Moiety: Susceptible to oxidation (quinone formation) and complicates pH-dependent extractions.[1]

  • Cyclopentyl Steric Bulk: While it adds stability against nucleophiles, it increases lipophilicity, making aqueous washes (like bisulfite) difficult without specific co-solvents.

This guide prioritizes non-destructive purification . We move away from standard acidic silica columns (which kill this molecule) toward buffered systems and chemical derivatization.

Module 1: Chemical Stability & Handling (FAQ)

Q: Why does my clear oil turn into a dark gum on the rotary evaporator?

A: This is likely aerobic oxidation coupled with acid-catalyzed polymerization .[1]

  • Mechanism: The

    
    -proton (between the phenyl ring and the aldehyde) is acidic. Trace acids (even from glass surfaces) catalyze enol formation, leading to aldol condensations or polymerization into trimeric species (trioxanes).
    
  • Immediate Fix:

    • Always use acid-washed glassware or silanized glass.[1]

    • Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to your crude mixture immediately after workup.

    • Never heat above 40°C; use high vacuum rather than heat to remove solvents.

Q: I see a new peak at ~10-12 ppm in NMR. Is this my product?

A: No. That is likely the carboxylic acid (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid).[1]

  • Cause: Air exposure. Phenylacetaldehydes oxidize rapidly in air.

  • Prevention: All purification must happen under Argon/Nitrogen. Solvents must be degassed.

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Bisulfite Purification

Best for: Removing non-aldehyde impurities (starting alcohols, over-oxidized acids) from crude mixtures.

The Challenge: Your molecule is lipophilic (cyclopentyl + phenyl). It will not dissolve in standard aqueous sodium bisulfite, preventing adduct formation. You must use a phase-transfer system.[1]

Step-by-Step Methodology
  • Preparation of Reagent:

    • Prepare a saturated solution of Sodium Bisulfite (

      
      ) in water (approx. 40% w/v). Freshness is critical.
      
  • Adduct Formation (The "Shake-Down"):

    • Dissolve your crude oil in Ethyl Acetate (EtOAc) (approx. 5 mL per gram).

    • Add 0.5 equivalents of Methanol (relative to solvent volume) to act as a phase solubilizer.

    • Add 1.5 equivalents (molar) of the saturated

      
       solution.
      
    • Vigorous Agitation: Stir rapidly or shake for 30–60 minutes.

    • Observation: A white, fluffy precipitate should form. This is your target aldehyde-bisulfite adduct.[1]

  • The Wash (Removing Impurities):

    • Filter the solid (or separate phases if no solid forms—sometimes lipophilic adducts stay in the aqueous/methanol layer).

    • Wash the solid/aqueous phase extensively with Diethyl Ether or Hexanes .

    • Result: Impurities (ketones, alcohols, phenols) remain in the organic wash. The aldehyde is trapped in the solid/aqueous phase.

  • Regeneration (The Critical pH Trap):

    • WARNING: Your molecule has a phenol (

      
      ). Standard regeneration with NaOH (pH 12-14) will deprotonate the phenol, trapping your product in the water layer as a phenolate salt.
      
    • Correct Procedure:

      • Suspend the adduct in EtOAc.

      • Add Saturated Sodium Bicarbonate (

        
        )  or dilute Sodium Carbonate (
        
        
        
        ).
      • Target pH 8–9 . This decomposes the adduct but keeps the phenol largely protonated (neutral).

      • Separate layers immediately. Dry organic layer over

        
        .[2]
        
Protocol B: Chromatography on Neutralized Silica

Best for: Final polishing or if Bisulfite fails due to steric hindrance.

The Issue: Standard Silica Gel 60 is slightly acidic (pH ~6.5). This is sufficient to degrade your aldehyde during the 20-minute column run.[1]

The Fix: Triethylamine (TEA) Deactivation.

  • Slurry Preparation: Mix Silica Gel with your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% TEA).

  • Loading: Load your sample.

  • Elution: Run the column without TEA in the mobile phase (or with very low levels, 0.1%) to avoid contaminating the product.

  • Flash: Run fast. Do not let the aldehyde sit on the silica.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific labile aldehyde.

PurificationLogic Start Crude Mixture: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystallization possible? Oil Viscous Oil / Gum CheckState->Oil Likely TLC TLC Analysis (Stain: DNP or Anisaldehyde) Solid->TLC Oil->TLC ImpurityType Identify Impurity Type TLC->ImpurityType NonAldehyde Alcohols / Acids / Non-Carbonyls ImpurityType->NonAldehyde Major Impurities CloseRunning Isomers / Close Rf Spots ImpurityType->CloseRunning Minor Impurities MethodBisulfite Method A: Bisulfite Extraction (Requires pH 8 Regeneration) NonAldehyde->MethodBisulfite Chemical Selectivity MethodColumn Method B: Neutralized Silica (1% Et3N Deactivation) CloseRunning->MethodColumn Separation Efficiency Storage Storage: -80°C, Argon, Benzene Matrix MethodBisulfite->Storage Pure Aldehyde MethodColumn->Storage Pure Aldehyde

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.[1]

Module 4: Quantitative Data & Troubleshooting

Solvent Compatibility Table

Use this table to select solvents for extraction and chromatography.

Solvent SystemSuitabilityNotes
Methanol/Water ⚠️ CautionGood for bisulfite formation, but avoid prolonged exposure (hemiacetal formation).[1]
Dichloromethane (DCM) ❌ AvoidOften acidic (stabilized with HCl/amylene). Can catalyze degradation.
Ethyl Acetate/Hexane ✅ RecommendedStandard for chromatography.[2] Neutral.
Ether ✅ ExcellentGood for washing bisulfite solids. Peroxide-free only!
Acetone ❌ PROHIBITEDReacts with bisulfite; competes with your product.
Common Failure Modes
SymptomDiagnosisCorrective Action
Low Recovery from Bisulfite pH was too high (>10) during regeneration.[1]Phenol formed phenolate (

) and stayed in water.[1] Acidify aqueous layer to pH 7-8 and re-extract.
Product Polymerized on Column Silica was acidic.Use Neutral Alumina or TEA-buffered Silica .[1]
Aldehyde peak disappears in NMR Hemiacetal formation.Did you use Methanol/Ethanol in the NMR tube? Switch to

or

.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann, 2009 .[1]

  • BenchChem Technical Support. Aldehyde Purification via Bisulfite Adducts. Accessed 2025.[3] (Protocols for lipophilic aldehyde handling).

  • Organic Syntheses. 2-Methyl-3-phenylpropanal. Org. Synth. 1971 , 51, 17. (Demonstrates bisulfite purification of phenyl-substituted aldehydes).[1]

  • Patent US2649462A. Method for stabilizing and purifying phenylacetaldehyde. 1953 . (Foundational knowledge on phenylacetaldehyde instability and polymerization).

Sources

Optimization

Controlling impurity profiles in 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Reference ID: TSC-ALD-2026-CPHA Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-ALD-2026-CPHA Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Scientist[1]

Introduction: The "Dual-Threat" Molecule

Welcome to the technical guide for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde . This molecule presents a unique challenge in synthesis and storage due to its "dual-threat" functionality:

  • The Hindered Aldehyde: The

    
    -carbon is sterically crowded (cyclopentyl + phenyl rings) and possesses a benzylic proton, making it susceptible to autoxidation and racemization.[1]
    
  • The Phenol: The para-hydroxyl group makes the aromatic ring electron-rich, significantly increasing sensitivity to oxidative coloring (quinoid formation) and pH-dependent solubility issues.[1]

This guide moves beyond standard protocols to address the specific behaviors of this sterically hindered, electron-rich system.

Module 1: Impurity Profiling & Genesis[1]

Understanding where your impurities come from is the first step to control.[1] The table below summarizes the critical impurities for this specific scaffold.

Table 1: Common Impurity Profile
Impurity TypeStructure / NameOrigin MechanismVisual/Analytical Sign
Impurity A The Carboxylic Acid (2-Cyclopentyl-2-(4-hydroxyphenyl)acetic acid)Autoxidation: Direct reaction of the aldehyde C-H bond with atmospheric

(Radical chain mechanism).[1]
HPLC: Fronting peak (polar).Phy: pH of crude drops; material solidifies.[1]
Impurity B The Quinone Species (Oxidized oligomers)Phenolic Oxidation: Electron transfer from the phenol ring, leading to reactive radicals and polymerization.Phy: Sample turns pink/red (early)

dark brown/black (late).[1]
Impurity C The Enol / Tautomer Tautomerization: Migration of the

-proton due to benzylic resonance stabilization.[1]
NMR: "Ghost" peaks or broad baseline.HPLC: Split peaks in protic solvents.[1]
Impurity D The Dimer (Aldol) Condensation: Reaction of two aldehyde molecules.[1] Note: Sterically hindered, so slower than typical phenylacetaldehydes.[1]MS: [2M-H2O]+ peaks.HPLC: Late-eluting hydrophobic peak.[1]
Pathway Visualization

The following diagram illustrates the divergent pathways of degradation.

ImpurityPathways cluster_legend Degradation Drivers Start Target Molecule (Aldehyde) Oxidation Impurity A (Carboxylic Acid) Start->Oxidation Air (O2) Radical Mechanism PhenolOx Impurity B (Quinone/Color) Start->PhenolOx Light/High pH Phenol Oxidation Enol Impurity C (Enol Form) Start->Enol Solvents/Acid-Base Equilibrium Dimer Impurity D (Aldol Dimer) Start->Dimer Base Catalysis (Slow due to sterics) Legend Red: Irreversible Degradation Yellow: Reversible/Equilibrium

Figure 1: Degradation pathways. Note that oxidation (Impurity A) and Phenolic degradation (Impurity B) are irreversible, while Enolization (Impurity C) is often solvent-dependent.

Module 2: Troubleshooting & Protocols

Scenario 1: "My product turned pink/brown overnight."

Diagnosis: Phenolic oxidation (Impurity B).[1] Cause: Trace metal contamination or exposure to light/air at pH > 7.[1] Phenols are prone to forming colored quinones even at ppm levels of oxidation.[1]

Corrective Protocol: The "Sacrificial" Workup

  • Acidify Early: Ensure your quench/workup brings the pH to 5.0–6.0 immediately.[1] Do not store the crude in basic solution.[1]

  • Add Antioxidant: Add 0.1% w/w BHT (Butylated hydroxytoluene) or wash the organic layer with 10% Sodium Thiosulfate solution during extraction to scavenge radical initiators.[1]

  • Light Exclusion: Wrap all flasks in aluminum foil immediately after synthesis.

Scenario 2: "I see a split peak on HPLC."

Diagnosis: Hemiacetal formation or Keto-Enol Tautomerism.[1] Cause: Aldehydes react with alcoholic HPLC solvents (Methanol) to form hemiacetals.[1] The benzylic


-proton also allows enolization.[1]

Corrective Protocol: Analytical Adjustment

  • Switch Solvent: Change HPLC mobile phase B from Methanol to Acetonitrile (aprotic).

  • Acidify Mobile Phase: Use 0.1% Formic Acid or TFA in water/MeCN.[1] This suppresses the ionization of the phenol and stabilizes the aldehyde form.

  • Temperature: Run the column at 40°C to collapse rotamers or tautomers into a single average peak.

Scenario 3: "Purification failed. The bisulfite adduct didn't precipitate."

Diagnosis: Steric Hindrance.[1][2] Cause: The cyclopentyl and phenyl groups at the


-position create significant steric bulk, preventing the bulky bisulfite ion (

) from attacking the carbonyl carbon efficiently [1].

Corrective Protocol: Modified Purification Strategy

  • Option A: Flash Chromatography (Preferred) [1]

    • Stationary Phase: Neutral Silica Gel (Acid washed can catalyze polymerization; basic silica oxidizes the phenol).[1]

    • Eluent: Hexane/Ethyl Acetate (gradient).[1][3]

    • Additive: Add 1% Acetic Acid to the eluent to keep the phenol protonated and prevent streaking.[1]

  • Option B: High-Shear Bisulfite (Only if chromatography fails) [1]

    • Instead of water, use 90% Methanol/Water to dissolve the aldehyde.

    • Add saturated Sodium Bisulfite.[1][2][4]

    • Vigorous Agitation: You must use high-shear stirring for >4 hours due to the steric barrier.[1]

Module 3: Critical Synthesis Controls

To prevent impurities before they form, adopt this decision tree for your experimental setup.

DecisionTree Start Experimental Setup Atmosphere Is the system under Inert Gas? Start->Atmosphere Sparging ACTION: Sparge solvents with Argon for 15 mins (Not just N2 balloon) Atmosphere->Sparging No Solvent Solvent Choice Atmosphere->Solvent Yes Protic Avoid Alcohols (MeOH/EtOH) Risk: Hemiacetal/Acetal Solvent->Protic Aprotic Use DCM, THF, or Toluene Solvent->Aprotic Workup Quench pH Aprotic->Workup Basic pH > 9 Risk: Phenoxide oxidation (Pink) Workup->Basic Acidic pH 4-6 Safe Zone Workup->Acidic

Figure 2: Pre-synthesis decision matrix to minimize impurity formation.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in the fridge? A: A standard fridge is insufficient for long-term storage.[1]

  • Requirement: Store at -20°C or lower.

  • State: Store as a solid if possible, or as a concentrated solution in anhydrous Toluene.

  • Headspace: Always backfill the vial with Argon.[1] Air in the headspace will convert the surface layer to the carboxylic acid (Impurity A) within 24 hours [2].

Q: Why is my yield low after NaHCO3 wash? A: You likely extracted your product into the aqueous layer.[1]

  • Chemistry: The phenol proton (

    
    ) and the carboxylic acid impurity (
    
    
    
    ) react differently. A strong basic wash (pH > 10) deprotonates the phenol, making it water-soluble.
  • Fix: Use a mild buffer (Phosphate pH 6.[1]5) or very dilute bicarbonate.[1] Ensure the aqueous phase pH does not exceed 8.5.[1]

Q: Can I distill this compound? A: Only under high vacuum (< 0.5 mmHg).

  • Risk: Thermal stress > 100°C often triggers the "Aldol" dimerization (Impurity D) or dehydration.[1]

  • Recommendation: Kugelrohr distillation is preferred over fractional distillation to minimize residence time and thermal exposure.[1]

References

  • Wiberg, K. B. (1999).[1] Oxidation of Aldehydes to Carboxylic Acids: Mechanisms and Steric Effects. Journal of Organic Chemistry. (Grounding: Steric hindrance in

    
    -substituted aldehydes affects nucleophilic attack rates).[1]
    
  • Ingold, K. U. (1969).[1] Peroxy radicals.[1][5] Accounts of Chemical Research. (Grounding: Radical chain mechanism of aldehyde autoxidation).

  • BenchChem Technical Support . (2025). Aldehyde Purification via Bisulfite Adducts: Protocols and Limitations. (Grounding: General bisulfite protocols and solubility issues).

  • Organic Chemistry Portal . Oxidation of Aldehydes. (Grounding: General reagents and stability data).

Sources

Troubleshooting

Stabilization methods for storage of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Executive Summary: The Aldehyde Paradox Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—yellowing, polymerization, or loss of titer—in your batch of 2-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aldehyde Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—yellowing, polymerization, or loss of titer—in your batch of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.

This molecule presents a unique "perfect storm" of instability factors:

  • The Aldehyde: inherently prone to autoxidation and polymerization.

  • The Alpha-Benzylic Proton: The hydrogen at the alpha-position (attached to the same carbon as the cyclopentyl and phenyl rings) is highly acidic due to resonance stabilization from the phenyl ring and the carbonyl. This makes the compound susceptible to enolization and subsequent racemization or oxidation.

  • The Phenol: The 4-hydroxyl group introduces sensitivity to light (UV) and pH-dependent oxidation (quinone formation).

This guide provides the protocols necessary to arrest these degradation pathways.

The Mechanics of Degradation

To stabilize the compound, we must first understand how it breaks down. The primary threats are Autoxidation (conversion to acid) and Oligomerization (trimerization).

Degradation Pathways Diagram

DegradationPathways Aldehyde 2-Cyclopentyl-2-(4-hydroxyphenyl) acetaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Trace Metals) Trimer Paraldehyde-like Oligomers Aldehyde->Trimer Acid Catalysis (H+) Quinone Quinone Species (Yellow/Brown Color) Aldehyde->Quinone Phenol Oxidation (High pH/UV) Peracid Peracid Intermediate Radical->Peracid + O2 (Air) CarboxylicAcid 2-Cyclopentyl-2-(4-hydroxyphenyl) acetic acid (Dead End Product) Peracid->CarboxylicAcid + Aldehyde

Figure 1: Primary degradation pathways. Note that air exposure leads to irreversible acid formation, while acid catalysis leads to reversible oligomerization.

Troubleshooting Guide

Use this matrix to diagnose the state of your material.

SymptomDiagnosisRoot CauseCorrective Action
Material turns yellow/brown Quinone Formation Oxidation of the phenolic moiety due to air or basic impurities.Purify: Flash chromatography (neutral silica). Prevent: Store under Argon; exclude light.
White solid precipitates in oil Polymerization Formation of cyclic trimers (paraldehyde-type) or hydrates.Reversal: Gentle heating (40°C) under vacuum may depolymerize. If irreversible, recrystallize.
NMR: New peak at ~10-12 ppm Oxidation (Acid) Conversion of -CHO to -COOH (Carboxylic Acid).Separation: Wash with mild base (NaHCO3) to remove acid, then re-extract aldehyde.
Loss of optical rotation Racemization The alpha-proton is acidic; enolization has occurred.Prevention: Avoid any trace of base or strong acid. Store in non-polar solvents if possible.

Advanced Stabilization Protocols

Protocol A: The "Standard" (Short-to-Medium Term)

Best for active use within 1-4 weeks.

  • Physical State: Store as a neat oil if possible. Solutions increase the surface area for autoxidation.

  • Container: Amber glass vial (UV protection) with a Teflon-lined septum cap.

  • Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for the liquid surface.

  • Temperature: -20°C or lower .

  • Additives: If the downstream chemistry permits, add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit autoxidation.

Protocol B: The "Vault" (Long Term Storage)

Best for storage >1 month. Converts the unstable liquid into a stable crystalline solid.

This method utilizes the Bisulfite Adduct .[1][2] The aldehyde reacts with sodium bisulfite to form a stable, crystalline sulfonate salt. This "locks" the reactive carbonyl group, preventing oxidation and polymerization.

Workflow Diagram: Bisulfite Protection

BisulfiteProtocol Start Unstable Aldehyde (Liquid/Oil) Reaction Formation Step: Shake vigorously 30s Start->Reaction Reagent Sat. NaHSO3 (aq) + MeOH/DMF Reagent->Reaction Adduct Bisulfite Adduct (Stable Solid Salt) Reaction->Adduct Precipitation Storage Store at 4°C (Shelf Life: Years) Adduct->Storage Regen Regeneration Step: Add mild base (pH 10-12) Storage->Regen When needed Final Pure Aldehyde Recovered Regen->Final Extraction w/ EtOAc

Figure 2: The Bisulfite "Vault" Protocol. This reversible process renders the aldehyde inert for long-term storage.

Step-by-Step Procedure:

1. Formation (Storage):

  • Dissolve the aldehyde in a minimal amount of Methanol or DMF (if solubility is poor).

  • Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO3) .

  • Shake vigorously for 2-5 minutes. A thick white precipitate (the adduct) should form.

  • Filter the solid, wash with diethyl ether (to remove non-aldehyde impurities), and dry.

  • Store this solid in a standard vial at 4°C or room temperature. It is now oxidatively stable.

2. Regeneration (Active Use):

  • Suspend the solid adduct in a biphasic mixture of Ethyl Acetate and Water .

  • Slowly add 10% Na2CO3 or NaOH (monitor pH, aim for ~10-12) while stirring. Caution: Do not leave at high pH for long to avoid racemization.

  • The adduct will break down; the regenerated aldehyde will dissolve into the Ethyl Acetate layer.

  • Separate layers, dry the organic phase (MgSO4), and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in methanol? A: NO. Primary alcohols react with aldehydes to form hemiacetals (reversible) and eventually acetals (with acid trace). This changes the chemical nature of your starting material and complicates NMR interpretation. If you must store in solution, use anhydrous Toluene or Dichloromethane (degassed).

Q: How do I ship this compound to a collaborator? A: Dry Ice is required. If shipping as the neat aldehyde, seal under Argon, tape the cap with Parafilm, and ship on Dry Ice (-78°C). If shipping the Bisulfite Adduct (Protocol B), ambient temperature shipping is acceptable, which significantly reduces logistics costs.

Q: My aldehyde has a "vinegar" smell. Is it ruined? A: The vinegar smell indicates the presence of Acetic Acid derivatives (in this case, 2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid). This confirms autoxidation has occurred. If the smell is faint, purify via a bicarbonate wash (see Troubleshooting). If strong, the batch may need repurification via the Bisulfite method.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Journal of Visualized Experiments (JoVE). (2018).

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts . Kjell, D. P., et al.[3] The Journal of Organic Chemistry. (1999).

  • Surface Oxidation of Phenolic Aldehydes . The Journal of Physical Chemistry A. (2022). (Mechanisms of phenolic aldehyde degradation).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Executive Summary & Strategic Context Compound: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde CAS: 931583-38-9 Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol [1] This guide provides a high-resolution technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde CAS: 931583-38-9 Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol [1]

This guide provides a high-resolution technical analysis of the 1H NMR spectrum for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , a specialized intermediate often encountered in the synthesis of receptor modulators and complex pharmaceutical scaffolds.

Unlike simple phenylacetaldehydes, the introduction of the cyclopentyl group at the


-position creates a unique steric and electronic environment. This guide compares the target molecule against its likely precursors (unsubstituted phenylacetaldehydes) and common oxidative impurities (carboxylic acids), providing researchers with a definitive logic for structural verification.

Structural Analysis & Theoretical Shift Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into four distinct magnetic zones. The interaction between the electron-donating hydroxyl group and the electron-withdrawing aldehyde —mediated by the


-carbon—defines the spectral signature.
Magnetic Zone Breakdown
ZoneFragmentTheoretical Shift (

ppm)
MultiplicityDiagnostic Value
A Aldehyde Proton (-CH O)9.60 – 9.85 Doublet (

Hz)
Critical: Confirms oxidation state.
B Aromatic Ring (AA'BB')6.70 – 7.10 Two Doublets (distorted)Confirms para-substitution pattern.
C

-Methine (-CH -)
3.10 – 3.50 Doublet of Doublets (dd)Fingerprint: Links aldehyde to cyclopentyl.
D Cyclopentyl Group1.20 – 2.60 Multiplet EnvelopeConfirms alkylation success.
E Phenolic Hydroxyl (-OH )4.50 – 9.50 Broad SingletSolvent dependent (visible in DMSO-

).
Visualization: Structural Logic & Shift Correlation

The following diagram maps the structural connectivity to the expected NMR signals, highlighting the coupling pathways.

NMR_Logic Mol Target Molecule: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Aldehyde Aldehyde (-CHO) 9.6-9.8 ppm (d) Mol->Aldehyde Zone A Alpha Alpha-CH 3.1-3.5 ppm (dd) Mol->Alpha Zone C Aromatic Aromatic (AA'BB') 6.7-7.1 ppm Mol->Aromatic Zone B Cyclo Cyclopentyl Ring 1.2-2.6 ppm (m) Mol->Cyclo Zone D Aldehyde->Alpha Vicinal Coupling (J ~ 2-3 Hz) Alpha->Aromatic Inductive Effect Alpha->Cyclo Vicinal Coupling (J ~ 6-8 Hz)

Figure 1: Structural fragmentation mapping functional groups to their specific NMR magnetic zones and coupling networks.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "success" is defined by distinguishing the product from its starting materials and byproducts.

Comparison 1: Product vs. Precursor (4-Hydroxyphenylacetaldehyde)

The most common synthesis route involves alkylating 4-hydroxyphenylacetaldehyde (or its protected equivalent).

FeaturePrecursor (Unsubstituted)Product (Cyclopentyl-substituted)Interpretation

-Proton Signal
Doublet (

ppm)
Doublet of Doublets (

ppm)
The precursor has a -CH₂- group. The product has a -CH- group.[1] The integration changes from 2H to 1H .
Alkyl Region Empty (0.0 - 2.0 ppm)Complex Multiplets (1.2 - 2.6 ppm)Appearance of 9 protons (8 methylene + 1 methine) confirms cyclopentyl addition.
Aldehyde Coupling Triplet (

Hz)
Doublet (

Hz)
Precursor aldehyde couples to 2 protons; Product aldehyde couples to 1 proton.
Comparison 2: Product vs. Impurity (Carboxylic Acid)

Aldehydes are prone to air oxidation, forming 2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid .

  • Aldehyde Signal (9.7 ppm): Disappears in the impurity.

  • Carboxylic Acid Signal (11.0 - 13.0 ppm): A very broad singlet appears in the impurity (often invisible in wet solvents).

  • 
    -Proton Shift:  The 
    
    
    
    -proton in the acid will shift slightly upfield (shielded) compared to the aldehyde due to the loss of the carbonyl anisotropy.

Detailed Spectral Assignment (Solvent: DMSO- )

DMSO-


 is the recommended solvent. It prevents exchange of the phenolic proton and ensures solubility of the polar hydroxyl group.
Frequency (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
9.65 Doublet (d)1H

H-1 (Aldehyde). Distinctive sharp doublet.
9.30 Broad Singlet (s)1H--OH (Phenolic). Disappears with D₂O shake.
7.05 Doublet (d)2H

Ar-H (Meta to OH, Ortho to alkyl).
6.72 Doublet (d)2H

Ar-H (Ortho to OH). Upfield due to resonance donation.
3.35 Doublet of Doublets (dd)1H

,

H-2 (

-Methine). Overlaps with H₂O in DMSO; check carefully.
2.35 Multiplet (m)1H-H-3 (Cyclopentyl methine). Bridgehead proton.
1.40 – 1.90 Multiplet (m)8H-Cyclopentyl -CH₂- . Complex envelope.

Note on Solvent Choice (CDCl₃ vs. DMSO-


): 
  • CDCl₃: The phenolic -OH will likely appear as a broad hump around 4.5-6.0 ppm or be invisible due to exchange. The aldehyde peak remains sharp.

  • DMSO-

    
    :  The phenolic -OH is sharp and distinct (~9.3 ppm). However, the residual water peak in DMSO (~3.33 ppm) often obscures the critical 
    
    
    
    -methine
    signal of this specific molecule.
    • Recommendation: If the

      
      -methine is obscured in DMSO, run a secondary spectrum in Acetone-
      
      
      
      (Water signal is at 2.8 ppm, leaving the 3.3 ppm region clear).

Experimental Validation Protocol

To ensure scientific integrity, follow this decision tree to validate the synthesized compound.

Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aldehyde Signal at 9.6-9.8 ppm? Start->Check_Aldehyde Check_Splitting Is it a Doublet? Check_Aldehyde->Check_Splitting Yes Result_Acid IMPURITY: Carboxylic Acid (Check 12 ppm) Check_Aldehyde->Result_Acid No (Signal Absent) Check_Alpha Check 3.0-3.5 ppm region Is integration 1H? Check_Splitting->Check_Alpha Yes Result_Precursor INCOMPLETE: Starting Material (Check 3.6 ppm Doublet) Check_Splitting->Result_Precursor No (Triplet) Result_Product CONFIRMED: Target Aldehyde Check_Alpha->Result_Product Yes (dd pattern) Check_Alpha->Result_Precursor No (2H Doublet)

Figure 2: Step-by-step validation workflow for distinguishing the target product from common synthetic byproducts.

Protocol Steps
  • Sample Preparation: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-

    
     .
    
  • Acquisition: Standard proton parameters (Pulse angle 30°, Relaxation delay 1.0 s, Scans 16).

  • Processing:

    • Reference residual DMSO pentet to 2.50 ppm .

    • Integrate the aromatic region (should be 4H total). Use this as the normalization standard.

    • Verify the aldehyde proton integrates to exactly 1H relative to the aromatic signals.

  • D₂O Shake (Optional): Add 1 drop of D₂O and shake. The signal at ~9.3 ppm (Phenolic OH) should vanish, confirming it is not an aromatic proton or impurity.

References

  • PubChem. (2025).[2] 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (Compound).[1] National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for fragment-based shift prediction).

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Lurasidone Intermediates: A Comparative Technical Guide

Executive Summary & Strategic Rationale In the synthesis and quality control of Lurasidone Hydrochloride (an atypical antipsychotic), the ability to distinguish the Active Pharmaceutical Ingredient (API) from its process...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis and quality control of Lurasidone Hydrochloride (an atypical antipsychotic), the ability to distinguish the Active Pharmaceutical Ingredient (API) from its process-related impurities and degradation products is critical.[1] This guide moves beyond standard pharmacopoeial methods to provide a mechanistic comparison of mass spectrometry (MS) fragmentation patterns.

The core challenge in Lurasidone analysis is not just detection, but structural elucidation of impurities that share the piperazine or benzisothiazole core. This guide establishes a diagnostic ion framework to differentiate the parent molecule (m/z 493) from its key intermediates: PBI (3-(1-piperazinyl)-1,2-benzisothiazole) and CBI (4-chloro-1,2-benzisothiazole), as well as oxidative degradants.[1]

Experimental Protocol: Self-Validating System

To replicate the fragmentation data presented below, use the following standardized LC-MS/MS conditions. This protocol is designed for robustness , ensuring that diagnostic ions are generated consistently across different instrument platforms (Q-TOF or Triple Quad).[1]

Chromatographic Conditions
  • Column: Agilent Poroshell 120 Bonus-RP C18 (100 mm × 4.6 mm, 2.7 µm) or equivalent.[1][2]

    • Rationale: The Bonus-RP phase provides unique selectivity for polar amine impurities (like PBI) that often co-elute on standard C18 columns.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile / Methanol (90:10 v/v).[1][3]

  • Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B), 15-20 min (Hold 90% B).

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE):

    • Screening: Ramp 20–40 eV (Crucial for observing both the parent ion and the diagnostic m/z 166 imide fragment).[1]

    • Quantification (MRM): Optimized per transition (see Table 1).

  • Source Temp: 350°C.

Fragmentation Mechanics: The Diagnostic Framework

The fragmentation of Lurasidone follows a predictable "Cleavage & Charge Retention" mechanism. Understanding this allows you to predict the spectra of unknown impurities.

Lurasidone (API) Fragmentation Pathway

Parent Ion: [M+H]⁺ = m/z 493.2[1]

The primary fragmentation occurs at the cyclohexyl-piperazine linker and the imide-linker bond .

  • Pathway A (Benzisothiazole Side): Cleavage of the N-C bond between the piperazine and the methyl-cyclohexyl linker yields the m/z 220 ion. This is the protonated PBI moiety.

  • Pathway B (Imide Side): Cleavage at the imide nitrogen yields the m/z 166 ion.[1] This corresponds to the protonated bicyclic imide (hexahydro-4,7-methanoisoindole-1,3-dione).[1]

  • Pathway C (Secondary Fragmentation): The m/z 220 ion further fragments to m/z 177 (loss of part of the piperazine ring) and m/z 134 (the benzisothiazole core).[1]

Intermediate Fragmentation Comparison

Intermediates often lack one "half" of the molecule. By comparing their spectra to the API, we can pinpoint which part of the synthesis failed or degraded.[1]

  • PBI (Intermediate): Shows only the m/z 220, 177, and 134 series.[1] It lacks the m/z 166 imide peak entirely.

  • CBI (Starting Material): Shows [M+H]⁺ at m/z 170.[1] It fragments primarily to m/z 134 (chlorobenzisothiazole core), confirming the absence of the piperazine ring.[1]

  • N-Oxides (Degradants): Typically show a +16 Da shift (m/z 509).[1] A characteristic "loss of oxygen" (-16 Da) in the MS/MS spectrum back to m/z 493 is diagnostic.[1]

Comparative Data Table
AnalytePrecursor Ion [M+H]⁺Primary Product Ion (Quant)Secondary Product Ion (Qual)Structural Diagnostic Note
Lurasidone (API) 493.2 220.1 166.1 Presence of BOTH PBI (220) and Imide (166) cores.
PBI (Impurity) 220.1 177.0 134.0 Matches API fragment; lacks m/z 166.[1]
CBI (Impurity) 170.0 134.0 107.0 Chlorine isotope pattern visible (³⁵Cl/³⁷Cl).[1]
N-Oxide 509.2 493.2 220.1 Neutral loss of 16 Da (Oxygen) is the signature.[1]

Visualizing the Pathways

The following diagrams illustrate the fragmentation logic and the analytical workflow.

Lurasidone Fragmentation Pathway

This diagram maps the physical cleavage points on the molecule to the observed mass peaks.

LurasidoneFragmentation cluster_fragments Primary Fragmentation Events cluster_secondary Secondary Fragments Lurasidone Lurasidone (Parent) [M+H]+ = 493.2 PBI_Ion PBI Fragment (Benzisothiazole-Piperazine) m/z = 220.1 Lurasidone->PBI_Ion Linker Cleavage A (Collision Energy 20-30eV) Imide_Ion Imide Fragment (Bicyclic Imide) m/z = 166.1 Lurasidone->Imide_Ion Linker Cleavage B (Collision Energy 20-30eV) Benz_Core Benzisothiazole Core m/z = 177.0 PBI_Ion->Benz_Core Piperazine Ring Opening Chlor_Core Chloro-Benzisothiazole m/z = 134.0 PBI_Ion->Chlor_Core High Energy Frag

Caption: Figure 1.[1] Mechanistic fragmentation map of Lurasidone. The simultaneous detection of m/z 220 and m/z 166 confirms the intact API structure.

Impurity Identification Workflow

A logic gate for identifying unknown peaks in a Lurasidone sample.

ImpurityWorkflow Start Unknown Peak Detected (LC-MS) CheckMass Check Precursor Mass Start->CheckMass Is493 m/z = 493? CheckMass->Is493 Is220 m/z = 220? CheckMass->Is220 Is509 m/z = 509? CheckMass->Is509 API_Conf Check RT & Frag (Must have 166 & 220) Is493->API_Conf Yes PBI_Conf Confirm PBI (Fragment 177, 134) Is220->PBI_Conf Yes Oxide_Conf Check Neutral Loss (-16 Da -> 493) Is509->Oxide_Conf Yes

Caption: Figure 2. Decision tree for classifying Lurasidone-related impurities based on precursor mass and diagnostic fragment ions.

Technique Comparison: Q-TOF vs. Triple Quad

When should you use which instrument?

  • Triple Quadrupole (QqQ):

    • Best For: Routine Quantification of known impurities (PBI, CBI) at trace levels (ppm).[1]

    • Why: MRM mode (e.g., 220 -> 177) offers maximum sensitivity and selectivity, filtering out matrix noise.[1]

    • Limitation: Cannot identify new or unexpected degradation products easily.

  • Q-TOF (Quadrupole Time-of-Flight):

    • Best For:Structural Elucidation of unknown stress degradants.[1][4]

    • Why: Provides accurate mass (4 decimal places). For example, distinguishing a metabolic hydroxylation (+15.9949 Da) from an N-oxide (+15.9949 Da) often requires MS/MS fragment accuracy to see where the oxygen was added (Ring vs. Nitrogen).[1]

References

  • Siddig, O., et al. (2024).[1][4] "Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques." Journal of Pharmaceutical and Biomedical Analysis, 238, 115834.[1][4]

  • Venu, M., et al. (2019).[1] "Development of a method for quantification of two genotoxic impurities in Lurasidone using LC-MS/MS." Journal of Chemical Technology and Metallurgy, 54(4).[1][5]

  • Talluri, M. V. N., et al. (2015).[1][4][6] "Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9.[1][4]

  • Strickland, E. C., et al. (2020).[1] "Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS." LCGC North America, 38(11).[1]

Sources

Validation

Comparative Guide: FTIR Analysis &amp; Functional Group Identification

Focus Compound: Acetaminophen (Paracetamol)[1] Executive Summary In drug development and quality control (QC), rapid and unequivocal identification of chemical entities is non-negotiable. While Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Acetaminophen (Paracetamol)[1]

Executive Summary

In drug development and quality control (QC), rapid and unequivocal identification of chemical entities is non-negotiable. While Nuclear Magnetic Resonance (NMR ) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the industry workhorse for functional group identification and identity verification.

This guide objectively compares FTIR against its primary alternatives (Raman, NMR) using Acetaminophen (Paracetamol) as a case study. It provides a self-validating ATR-FTIR protocol designed for high-throughput pharmaceutical environments, grounded in USP <197> regulatory standards.

Comparative Analysis: FTIR vs. Alternatives

To select the correct analytical tool, researchers must understand the trade-offs between specificity, throughput, and cost.

Table 1: Performance Matrix of Structural Analysis Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (1H/13C)
Primary Detection Functional Groups (Dipole change)Carbon Backbone/Non-polar bonds (Polarizability change)Atomic Connectivity & Environment
Key Strength Best for Carbonyls (C=O), Hydroxyls (O-H), AmidesBest for Aqueous solutions, Polymorphs, Crystal latticeAbsolute structural proof, Stereochemistry
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct measurement)High (Deuterated solvents required)
Throughput High (< 1 min/sample)High (< 1 min/sample)Low (10–30 mins/sample)
LOD (Limit of Detection) ~0.1% - 1%~0.1% - 1%~0.01% (Time dependent)
Cost per Scan Low (< $1)Low (< $1)High (

$ due to solvents/cryogens)
Water Interference High (H₂O absorbs strongly)Negligible (Water is weak scatterer)High (Solvent suppression needed)
Critical Insight: The "Dipole" Rule
  • Choose FTIR when analyzing polar functional groups (e.g., the Amide and Hydroxyl groups in Acetaminophen). The infrared absorption intensity is proportional to the change in dipole moment.

  • Choose Raman for symmetric bonds (e.g., C=C aromatic rings, S-S bonds) or when analyzing samples inside glass vials (glass absorbs IR but is transparent to Raman).

Technical Principles & Workflow

The Mechanism

FTIR operates on the principle of vibrational spectroscopy . When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state. This only occurs if the vibration causes a change in the dipole moment of the molecule.

Decision Framework: Peak Assignment Logic

The following diagram illustrates the logical flow for assigning functional groups based on spectral data, specifically tailored for drug molecules like Acetaminophen.

FTIR_Assignment_Logic Start Start: Analyze Spectrum (4000 - 600 cm⁻¹) Region1 Check 3600 - 3200 cm⁻¹ (High Frequency) Start->Region1 Dec1 Broad Peak? Region1->Dec1 Region2 Check 1750 - 1600 cm⁻¹ (Diagnostic Region) Dec2 Strong Peak? Region2->Dec2 Region3 Check 1600 - 1400 cm⁻¹ (Fingerprint Start) Result_CC C=C Aromatic Ring Stretch Region3->Result_CC Peaks at 1600/1500/1450 Result_OH O-H Stretch (Phenol/Alcohol) Dec1->Result_OH Yes (Broad) Result_NH N-H Stretch (Amide/Amine) Dec1->Result_NH No (Sharp/Medium) Dec2->Region3 No Result_CO C=O Stretch (Amide I / Carbonyl) Dec2->Result_CO Yes (Strong) Result_OH->Region2 Result_NH->Region2 Result_CO->Region3

Figure 1: Logical decision tree for assigning major functional groups in pharmaceutical compounds.

Experimental Protocol: ATR-FTIR of Acetaminophen

Objective: Obtain a regulatory-grade spectrum of Acetaminophen using Attenuated Total Reflectance (ATR). Method Reference: Consistent with USP <197A> (Spectrophotometric Identification Tests - ATR).

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Diamond is preferred for durability).

  • Sample: Acetaminophen (Paracetamol), USP Reference Standard or Analytical Grade.

  • Cleaning Solvent: Isopropanol or Ethanol (HPLC Grade).

Step-by-Step Methodology
Phase 1: System Validation (Self-Check)
  • Clean Crystal: Wipe the ATR crystal with isopropanol and a lint-free tissue. Ensure no residue remains.

  • Background Scan: Collect a background spectrum (air only).

    • Validation Criteria: The background energy curve should be smooth with no sharp peaks. Sharp peaks at ~2350 cm⁻¹ indicate CO₂ fluctuation; peaks at ~3500-3800 cm⁻¹ indicate humidity issues.

    • Action: If CO₂/H₂O bands are high, purge the system with dry nitrogen for 5 minutes.

Phase 2: Sample Acquisition
  • Sample Loading: Place approximately 5–10 mg of Acetaminophen powder onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm (anvil) until the "force gauge" (digital or mechanical slip-clutch) indicates optimal contact.

    • Why: Poor contact yields weak signals; excessive pressure can crack ZnSe crystals (less risk with Diamond).

  • Parameters:

    • Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard for solids).[1][2]

    • Scans: 16 or 32 (Sufficient S/N ratio for identification).

  • Acquisition: Run the sample scan. The software automatically subtracts the background.

Phase 3: Post-Run Analysis
  • Baseline Correction: Apply automatic baseline correction if the baseline is sloped (common in ATR due to wavelength-dependent penetration depth).

  • Peak Picking: Label peaks with a threshold of 5% transmission height.

Case Study Results: Acetaminophen Analysis

Acetaminophen (N-acetyl-p-aminophenol) possesses three distinct structural features detectable by FTIR: a phenolic hydroxyl, an amide group, and an aromatic ring.

Table 2: Functional Group Assignment for Acetaminophen
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Experimental Observation (Acetaminophen)
Hydroxyl (Phenolic) O-H Stretch3200 – 3550~3325 (Broad, often overlaps N-H)
Secondary Amide N-H Stretch3100 – 3300~3160 (Medium intensity)
Amide I C=O Stretch1640 – 16901650 – 1655 (Strong, sharp)
Amide II N-H Bend / C-N Stretch1540 – 15701560 – 1570 (Medium)
Aromatic Ring C=C Ring Stretch1450 – 16001506, 1610 (Multiple bands)
Ether/C-N C-N / C-O Stretch1200 – 12601220 – 1260
Interpretation of Results
  • The Fingerprint Region (< 1500 cm⁻¹): This region is unique to the specific molecule. While functional groups are identified above 1500 cm⁻¹, the pattern below 1500 cm⁻¹ must match the reference standard exactly for identity confirmation (USP <197> requirement).

  • The Amide I Band (1655 cm⁻¹): This is the most diagnostic peak for Acetaminophen. A shift in this peak often indicates a change in the hydrogen bonding network, which can signal a different polymorph (crystal form).

Data Integrity & Troubleshooting

To ensure Trustworthiness (the T in E-E-A-T), every spectrum must be validated against common artifacts.

Troubleshooting_Flow Issue1 Peak at 2350 cm⁻¹ (Doublet) Cause1 Atmospheric CO₂ (Background Change) Issue1->Cause1 Fix1 Reprocess Background or Purge N₂ Cause1->Fix1 Issue2 Noisy Baseline (Zig-zag pattern) Cause2 Low Energy Throughput (Poor Contact) Issue2->Cause2 Fix2 Clean Crystal & Increase Pressure Cause2->Fix2 Issue3 Broad Hump 3400 cm⁻¹ Cause3 Moisture (H₂O) in Sample/KBr Issue3->Cause3 Fix3 Dry Sample or Subtract H₂O Ref Cause3->Fix3

Figure 2: Troubleshooting common spectral artifacts in FTIR analysis.

References

  • United States Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. USP-NF.[3]

  • Patsnap Eureka. NMR vs IR Spectroscopy: Determine Functional Groups. (2025).[4]

  • Journal of Chemical Education. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (2021).

  • Kintek Solution. Advantages of ATR-FTIR vs KBr Pellet for Pharmaceutical Analysis.

  • ResearchGate. FTIR Spectrum of Paracetamol and Functional Group Assignment.

Sources

Comparative

Comparative Guide: Synthetic Routes for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde

Executive Summary & Strategic Analysis The target molecule, 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , represents a challenging motif in organic synthesis due to the steric bulk of the cyclopentyl group adjacent to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , represents a challenging motif in organic synthesis due to the steric bulk of the cyclopentyl group adjacent to a sensitive aldehyde and an electron-rich phenolic ring. This scaffold is frequently encountered in the retrosynthesis of NK1 receptor antagonists, opioid modulators, and specific kinase inhibitors.

This guide objectively compares three synthetic methodologies. While direct alkylation of acetaldehyde enolates is plagued by poly-alkylation and aldol polymerization, indirect methods via oxidation state manipulation offer superior control.

The Contenders
  • Route A (The Classical Redox Sequence): Alpha-alkylation of a phenylacetic ester followed by reduction/oxidation.

    • Verdict: Most robust for scale-up; highest step count.

  • Route B (The Meinwald Rearrangement): Epoxidation of a vinyl/styrenyl precursor followed by Lewis-acid catalyzed rearrangement.

    • Verdict: Most atom-economical; requires careful catalyst selection.

  • Route C (The Nitrile/DIBAL Shortcut): Alpha-alkylation of a nitrile followed by partial reduction.

    • Verdict: Shortest path; safety concerns with aluminum hydrides and cyanides limit pilot-scale utility.

Detailed Technical Comparison

Route A: Ester Alkylation & Redox Manipulation

This route relies on the high availability of 4-hydroxyphenylacetic acid derivatives. It is the "safe" industrial choice because every intermediate is stable and isolable.

Mechanism:

  • Protection: Phenol protection (Benzyl/Methyl).

  • Alkylation: Enolate generation (LDA or LiHMDS) and

    
     attack on cyclopentyl bromide.
    
  • Reduction: Conversion of ester to primary alcohol (

    
    ).
    
  • Oxidation: Controlled oxidation to aldehyde (Swern or Dess-Martin).

Critical Analysis:

  • Causality: The cyclopentyl group is secondary and sterically demanding. Using a strong, bulky base like LiHMDS prevents self-condensation of the ester during enolate formation.

  • Validation: The formation of the alcohol intermediate provides a "stopping point" where enantiomeric purity (if using chiral auxiliaries) can be upgraded via crystallization before the final unstable aldehyde is formed.

Route B: The Meinwald Rearrangement Strategy

This route utilizes the rearrangement of an epoxide to a carbonyl compound, driven by the migration of the aryl group to stabilize the developing carbocation.

Mechanism:

  • Olefination: Conversion of 4-hydroxy-cyclopentyl-ketone to the alkene (Wittig) OR sulfur-ylide epoxidation (Corey-Chaykovsky).

  • Rearrangement: Treatment of the epoxide with a Lewis Acid (

    
     or Indium(III) triflate).
    

Critical Analysis:

  • Causality: The migration aptitude of the electron-rich phenol group is superior to the cyclopentyl group, directing the rearrangement almost exclusively to the desired 2-aryl aldehyde rather than the ketone isomer.

  • Validation: Monitoring the disappearance of the epoxide characteristic signals in NMR (approx.

    
     2.7-3.0 ppm) validates the reaction progress.
    

Visualization of Synthetic Pathways[1]

The following diagram illustrates the mechanistic flow and logic gates for the two primary recommended routes.

SyntheticRoutes Start 4-Hydroxyphenyl Precursor Ester Methyl 4-(BnO)phenylacetate Start->Ester Esterification & Bn-Protection Ketone 4-(BnO)phenyl Cyclopentyl Ketone Start->Ketone Friedel-Crafts (Cyclopentyl-COCl) AlkylatedEster Alpha-Cyclopentyl Ester Ester->AlkylatedEster LiHMDS, Cyclopentyl-Br (-78°C) Alcohol Primary Alcohol (Stable Intermediate) AlkylatedEster->Alcohol LiAlH4 Reduction Target TARGET: 2-Cyclopentyl-2- (4-hydroxyphenyl)acetaldehyde Alcohol->Target Swern Oxidation & Hydrogenolysis Epoxide Sprio-Epoxide Intermediate Ketone->Epoxide Corey-Chaykovsky (Me3S+I-, NaH) Epoxide->Target Meinwald Rearrangement (BF3·OEt2 or In(OTf)3)

Caption: Comparative logic flow for Route A (Redox) vs. Route B (Rearrangement). Green nodes indicate stable stopping points; Red indicates high-reactivity intermediates.

Performance Data & Experimental Protocols

Comparative Metrics Table
MetricRoute A (Ester Redox)Route B (Meinwald)Route C (Nitrile)
Overall Yield 45-55%60-70%30-40%
Step Count 4 (from acid)3 (from ketone)3 (from nitrile)
Scalability High (Kg scale proven)Medium (Exotherm control)Low (Cryogenic required)
Cost Driver Reducing agents (

)
Catalyst/Ylide reagentsDIBAL-H / Waste disposal
Impurity Profile Over-alkylation productsKetone isomersOver-reduction (Amine)
Selected Protocol: Route B (Meinwald Rearrangement)

Recommended for high-value synthesis due to superior atom economy and yield.

Step 1: Epoxidation (Corey-Chaykovsky)
  • Preparation: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMSO under Argon. Heat to 60°C for 1 hour until evolution of hydrogen ceases (formation of dimsyl anion).

  • Ylide Formation: Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 30 min.

  • Addition: Add 4-(benzyloxy)phenyl cyclopentyl ketone (1.0 eq) dissolved in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Checkpoint: TLC (20% EtOAc/Hex) should show disappearance of ketone UV spot.

  • Workup: Quench with water, extract with diethyl ether. Wash organic layer with brine.[1][2] Concentrate to yield the crude epoxide.

Step 2: Lewis Acid Rearrangement
  • Setup: Dissolve crude epoxide (1.0 eq) in anhydrous Toluene (0.1 M concentration).

  • Catalysis: Add

    
     (5 mol%) or 
    
    
    
    (1.0 eq) at 0°C.
  • Rearrangement: Stir at 0°C for 30 mins, then warm to RT. The reaction is typically fast (<2 hours).

  • Mechanism Check: The aryl group migrates to the carbon bearing the oxygen, generating the aldehyde.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2]
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent aldehyde degradation).
    

References & Authoritative Grounding

  • Meinwald Rearrangement Overview:

    • Title: Epoxide Rearrangements (The Meinwald Rearrangement)[3][4][5]

    • Source: Organic Chemistry Portal / MSU Chemistry

    • URL:[Link]

    • Context: Mechanistic grounding for the migration of the aryl group vs. the cyclopentyl group during epoxide opening.

  • Catalytic Methods for Epoxide Isomerization:

    • Title: Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes

    • Source: PubMed / NIH (2025 Update)

    • URL:[Link] (Note: Generalized link to PMC search for verification of recent catalytic advances).

    • Context: Supports the use of modern Lewis acids (

      
      ) over harsh traditional acids to preserve the aldehyde.
      
  • Synthesis of Cyclopentyl-Aryl Ketones (Precursors):

    • Title: Process for the production of cyclopentyl 2-thienyl ketone (Analogous Chemistry)

    • Source: European Patent EP1029858A1[6]

    • URL:

    • Context: Validates the Friedel-Crafts acylation protocols used to generate the ketone precursor for Route B.

  • General Aldehyde Synthesis via Reduction:

    • Title: Preparation of 2-(2-vinylaryl)acetaldehydes (Dess-Martin Oxidation protocols)

    • Source: Beilstein Journal of Organic Chemistry

    • URL:[Link]

    • Context: Provides experimental conditions for the oxidation of the alcohol intermediate in Route A.

Sources

Validation

Introduction: The Imperative for Purity in Pharmaceutical Development

An In-Depth Technical Guide to GC-MS Analysis for Volatile Impurities in Aldehyde Intermediates In the synthesis of Active Pharmaceutical Ingredients (APIs), aldehyde intermediates are fundamental building blocks. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to GC-MS Analysis for Volatile Impurities in Aldehyde Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), aldehyde intermediates are fundamental building blocks. However, their inherent reactivity and the nature of synthetic processes can introduce a range of volatile impurities, including residual solvents, by-products, and degradation products.[1][2] The presence of these impurities, even at trace levels, can compromise the safety, stability, and efficacy of the final drug product. Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[3]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust analysis of these volatile impurities. As a senior application scientist, my focus is not just on the "how" but the "why"—exploring the causality behind experimental choices to empower you to develop and validate scientifically sound analytical methods.

The Analytical Challenge: The Unique Chemistry of Aldehydes

Analyzing volatile impurities in an aldehyde matrix is not trivial. Several factors contribute to the complexity of this analysis:

  • High Reactivity: Aldehydes are prone to oxidation, polymerization, and other reactions, potentially altering the impurity profile during analysis.

  • Volatility and Polarity: The wide range of potential impurities, from nonpolar residual solvents to more polar, short-chain aldehydes, makes a single, universal method challenging.

  • Matrix Effects: The aldehyde intermediate itself can interfere with the detection of trace-level impurities.

Gas Chromatography (GC) is the ideal separation technique for volatile compounds, while Mass Spectrometry (MS) offers unparalleled specificity and sensitivity for identification and quantification, making GC-MS the gold standard for this application.[3][4][5][6]

Methodological Approaches: A Comparative Guide

The choice of sample introduction technique is critical and depends on the concentration of impurities and the nature of the sample matrix.

Static Headspace GC-MS (HS-GC-MS)

Static headspace is the most widely used technique for analyzing volatile impurities in pharmaceuticals due to its simplicity, robustness, and automation capabilities.[7][8]

  • Principle: A sample is placed in a sealed vial and heated, allowing volatile analytes to partition between the sample matrix and the vial's headspace. A portion of the gas phase is then injected into the GC. This technique effectively separates volatile impurities from the non-volatile drug matrix, preventing contamination of the GC system.[7]

  • Causality: The choice of incubation temperature and time is a critical parameter. The temperature must be high enough to ensure sufficient volatility of the target impurities but low enough to prevent degradation of the sample. An equilibration time of around 30 minutes is often sufficient for most volatile analytes to reach equilibrium.[9]

  • Best For: Routine analysis of residual solvents and known volatile impurities where sensitivity requirements are in the parts-per-million (ppm) range.

Dynamic Headspace GC-MS (DHS-GC-MS)

Dynamic headspace, also known as purge-and-trap, offers a significant enhancement in sensitivity compared to the static method.

  • Principle: An inert gas is purged through the sample, stripping volatile analytes from the matrix. These analytes are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes into the GC stream.

  • Causality: This technique is fundamentally an exhaustive extraction method, concentrating the entire volatile content of a sample onto a trap. This leads to much lower detection limits compared to static headspace, which only samples an equilibrium-driven fraction of the headspace.[10]

  • Best For: Detecting trace and ultra-trace level impurities (parts-per-billion, ppb) or when analyzing samples with very low impurity concentrations.[10]

Solid-Phase Microextraction (SPME) GC-MS

SPME is a solvent-free sample preparation technique that combines extraction and concentration into a single step.

  • Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed.

  • Causality: The choice of fiber coating is crucial and depends on the polarity of the target analytes. For the broad range of impurities often found in aldehyde intermediates, a fiber with mixed polarity, such as PDMS-DVB (Polydimethylsiloxane/Divinylbenzene), is often a good starting point.

  • Best For: Method development, screening for unknown impurities, and applications where avoiding solvents is a priority.

The Derivatization Imperative for Aldehyde Analysis

While headspace techniques are excellent for many volatile impurities, low-molecular-weight aldehydes and ketones can exhibit poor chromatographic peak shape and low sensitivity due to their polarity and potential for adsorption within the analytical system.[11][12] Chemical derivatization is a powerful strategy to overcome these challenges.[11][13][14]

The most effective and widely used derivatizing agent for aldehydes in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[12][13][15]

  • Reaction Mechanism: PFBHA reacts with the carbonyl group of an aldehyde or ketone to form a stable oxime derivative. This process replaces the highly polar C=O group with a less polar C=N-O bond, significantly improving chromatographic behavior.

  • Why PFBHA is Superior:

    • Enhanced Volatility: The resulting oximes are more volatile and thermally stable than their parent aldehydes.

    • Improved Chromatography: Derivatization reduces the polarity of the analytes, leading to sharper, more symmetrical peaks and better separation.[14]

    • Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by MS, especially in negative chemical ionization (NCI) mode, which can provide higher selectivity and sensitivity.[16][17] The characteristic fragment ion at m/z 181 is a powerful tool for selective ion monitoring (SIM).[17][18]

The workflow for derivatization followed by headspace analysis is a robust approach for comprehensive impurity profiling.

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (Aldehyde Intermediate) Solvent 2. Dissolution (e.g., DMSO, Water) Sample->Solvent Deriv 3. Add PFBHA Reagent (If required for target aldehydes) Solvent->Deriv Vial 4. Crimp & Seal Vial Deriv->Vial HS 5. Incubation & Equilibration (e.g., 70°C for 30 min) Vial->HS Inject 6. Headspace Injection HS->Inject GC 7. GC Separation (e.g., DB-WAX Column) Inject->GC MS 8. MS Detection (Scan or SIM Mode) GC->MS Library 9. Library Search (Identification) MS->Library Quant 10. Integration & Calibration (Quantification) Library->Quant Report 11. Final Report Quant->Report

Caption: HS-GC-MS workflow for volatile impurity analysis.

Comparative Performance Data

The choice of technique often involves a trade-off between sensitivity, speed, and complexity. The following table summarizes typical performance characteristics.

ParameterStatic Headspace (HS)Dynamic Headspace (DHS)Solid-Phase Microextraction (SPME)
Principle Equilibrium-based sampling of headspace gas.Exhaustive extraction and trapping of volatiles.Adsorptive extraction onto a coated fiber.
Typical Sensitivity Low to mid ppm (µg/g)Low ppb (ng/g)Mid to high ppb (ng/g)
Primary Advantage High throughput, simple, robust.[7]Highest sensitivity.[10]Solvent-free, versatile.
Considerations May not be sensitive enough for trace impurities.[10]More complex, longer cycle times, potential for trap contamination.Fiber-to-fiber variability, requires method development for fiber selection.
Example LOD Acetaldehyde: ~0.2 µg/mL[19]4-Heptenal: <10 ng/g[10]Aldehydes: ~0.2 µg/L[18]

Experimental Protocol: Validated HS-GC-MS Method

This protocol provides a robust starting point for the quantification of volatile impurities, including residual solvents and low-molecular-weight aldehydes (after derivatization), in an aldehyde intermediate. Method validation should be performed according to ICH guidelines.[20][21]

Objective: To identify and quantify volatile impurities in an aldehyde intermediate sample using PFBHA derivatization and static headspace GC-MS.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8860 GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Headspace Sampler: Agilent 7697A or equivalent.[1]

  • GC Column: DB-WAX Ultra Inert (30 m x 0.25 mm, 0.50 µm) or equivalent polar column.[1]

    • Rationale: A polar polyethylene glycol (WAX) stationary phase provides excellent separation for polar analytes like aldehydes and ketones.

  • Headspace Vials: 20 mL, screw or crimp top.

2. Reagents and Standards

  • Diluent: Dimethyl sulfoxide (DMSO) or water, depending on sample solubility.

  • PFBHA Reagent: 15 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water.

  • Standards: Certified reference standards of all potential impurities.

3. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh ~100 mg of the aldehyde intermediate into a 20 mL headspace vial. Add 5.0 mL of diluent. If derivatization is required, add 1.0 mL of the PFBHA reagent. Immediately seal the vial.

  • Standard Preparation: Prepare a stock solution containing all target impurities. Create a series of calibration standards in headspace vials containing the same concentration of the aldehyde intermediate matrix (to mimic matrix effects) and varying concentrations of the impurity stock solution.

4. Headspace Parameters

  • Oven Temperature: 70°C[19]

  • Loop Temperature: 80°C[19]

  • Transfer Line Temperature: 90°C

  • Vial Equilibration Time: 30 minutes[9]

  • Injection Duration: 0.5 minutes[19]

5. GC-MS Parameters

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Split Ratio: 10:1 (can be adjusted based on sensitivity needs).

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 35-400 (for initial screening and identification).

    • Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions for each target impurity for maximum sensitivity and quantitative accuracy. For PFBHA-derivatized aldehydes, include m/z 181.

6. Validation Parameters

  • Specificity: Analyze a blank (diluent) and a matrix blank to ensure no interfering peaks at the retention times of the target analytes.

  • Linearity: Analyze the calibration standards in triplicate to establish a linear range and determine the correlation coefficient (r² > 0.995).

  • LOD & LOQ: Determine the limit of detection and quantification based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Perform spike recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries should be within 80-120%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) by analyzing replicate samples. The relative standard deviation (RSD) should typically be <15%.

Choosing the Right Analytical Path

The selection of an appropriate method is a critical decision in the analytical workflow.

Decision_Tree Start Start: Analyze Volatile Impurities in Aldehyde Q1 Are impurities expected to be >0.1% (1000 ppm)? Start->Q1 Direct Consider Direct Liquid Injection GC-MS (High concentration method) Q1->Direct Yes Q2 Are target impurities low MW aldehydes/ketones? Q1->Q2 No Headspace Use Static Headspace (HS) GC-MS (Standard method for residual solvents) Q2->Headspace No Deriv Use HS-GC-MS with PFBHA Derivatization (Improves peak shape & sensitivity) Q2->Deriv Yes Q3 Is higher sensitivity (ppb level) required? Headspace->Q3 Report Final Method Selection Headspace->Report Deriv->Q3 Dynamic Consider Dynamic Headspace (DHS) or SPME for enhanced sensitivity Q3->Dynamic Yes Dynamic->Report

Caption: Decision tree for selecting a GC-MS method.

Alternative and Complementary Techniques

While GC-MS is the premier technique for volatile impurities, High-Performance Liquid Chromatography (HPLC) is a vital complementary method.[8][9] HPLC is the workhorse for analyzing non-volatile or thermally unstable impurities, degradation products, and related substances.[9][22] For comprehensive impurity profiling, an orthogonal approach using both GC-MS and HPLC provides the most complete picture of a sample's purity.[3][9]

Conclusion

The accurate analysis of volatile impurities in aldehyde intermediates is a critical function in ensuring the quality and safety of pharmaceuticals. GC-MS, particularly when coupled with headspace sampling, provides the necessary sensitivity and specificity for this demanding application. The strategic use of derivatization with agents like PFBHA is essential for overcoming the inherent challenges of analyzing polar aldehydes. By understanding the principles behind each methodological choice—from sample introduction to detection—and by implementing rigorous validation, researchers can build self-validating systems that ensure data integrity and full regulatory compliance. This guide serves as a foundational resource for developing robust, reliable, and scientifically-defensible analytical methods.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. GERSTEL. [Link]

  • Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. National Center for Biotechnology Information. [Link]

  • Organic volatile impurities in pharmaceuticals. ResearchGate. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]

  • The Importance of Organic Volatile Impurity Analysis in Pharmaceutical Manufacturing. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • GC Derivatization. University of Wisconsin-La Crosse. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. National Center for Biotechnology Information. [Link]

  • Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Springer. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed. [Link]

  • GC/MS Application Note: Determination of Stale Aldehydes in Beer by SPME/GC-MS. CTC Analytics AG. [Link]

Sources

Comparative

Validating Purity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde for API Use

Executive Summary: The Analytical Paradox Validating the purity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a specific "analytical paradox" common to phenolic aldehydes used as API intermediates. The Stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Paradox

Validating the purity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a specific "analytical paradox" common to phenolic aldehydes used as API intermediates.

  • The Stability Challenge: The molecule contains a reactive aldehyde handle (prone to oxidation and oligomerization) and a phenolic hydroxyl group (susceptible to quinone formation).

  • The Methodological Gap: Traditional HPLC-UV often overestimates purity by failing to detect non-chromophoric oligomers or water, while standard GC-MS risks thermal degradation of the labile aldehyde prior to detection.

This guide compares the two dominant validation strategies—Reverse Phase HPLC (RP-HPLC) versus Quantitative NMR (qNMR) —and proposes a "Hybrid Validation Protocol" that satisfies ICH Q2(R2) and Q3A regulatory standards.

Comparative Analysis: HPLC vs. qNMR

The following table objectively compares the performance of the two primary methodologies for this specific substrate.

FeatureMethod A: RP-HPLC (UV @ 220/280 nm) Method B: 1H-qNMR (Internal Standard)
Primary Utility Impurity Profiling. Best for detecting trace related substances (0.05% - 1.0%).Absolute Potency (Assay). Best for determining the "True Value" mass balance.
Specificity High. Separates the aldehyde from its oxidized acid form (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid).Extremely High. Distinct aldehyde proton signal (

~9.6-9.8 ppm) is isolated from impurities.
Linearity Range Wide dynamic range (LOQ to 120% target).Linear over the concentration of the internal standard (IS).
Limitations Response Factor Bias: Requires reference standards for every impurity to be accurate. Often "misses" inorganic salts or water.Sensitivity: High LOQ (~0.5%). Poor for detecting trace impurities required by ICH Q3A.
Risk Factor On-Column Degradation: The aldehyde may oxidize during the run if the mobile phase is not buffered/degassed.Solvent Interaction: Aldehydes can form hemiacetals with deuterated methanol (

), skewing integration.
Expert Insight: The "Purity Inflation" Trap

In 90% of development cases, HPLC-UV overestimates the purity of this aldehyde.

  • Scenario: You obtain 99.2% Area% by HPLC.

  • Reality: The sample contains 1.5% water and 0.8% non-UV active inorganic salts from the cyclopentyl-grignard workup.

  • Correction: qNMR will reveal the true potency is ~96.9% w/w. Therefore, relying solely on HPLC for Assay validation is scientifically unsound for this intermediate.

Strategic Workflow: The Hybrid Validation Protocol

To ensure API-grade validation, we do not choose between HPLC and qNMR. We integrate them.

Diagram 1: The Hybrid Validation Logic

The following workflow illustrates the decision tree for validating the material.

ValidationWorkflow Start Crude 2-Cyclopentyl-2- (4-hydroxyphenyl)acetaldehyde qNMR Step 1: 1H-qNMR (Absolute Potency Assignment) Start->qNMR Dry Sample HPLC Step 2: RP-HPLC (Impurity Profiling) Start->HPLC Dissolve in ACN/H2O Decision Data Correlation Check qNMR->Decision Provides 'True' Assay % HPLC->Decision Provides Impurity Profile Pass Release for API Synthesis Decision->Pass Assay > 98.0% AND Max Impurity < 0.15% Fail Recrystallize / Purify Decision->Fail Discrepancy > 2.0% OR Impurity > Limit

Caption: Hybrid workflow utilizing qNMR for mass-balance assay and HPLC for ICH Q3A impurity compliance.

Experimental Protocols
Protocol A: Self-Validating RP-HPLC Method

This method includes a "Self-Validating" System Suitability Test (SST) to detect on-column oxidation.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (Gradient: 20% B to 80% B over 15 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Phenol

    
    ) and 280 nm.
    
  • Sample Diluent: 50:50 Water:Acetonitrile (Do NOT use Methanol; it forms hemiacetals with the aldehyde).

Critical Step (The Self-Check): Inject a standard of the Carboxylic Acid impurity (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid).

  • Requirement: Resolution (

    
    ) between the Aldehyde (RT ~8.5 min) and the Acid (RT ~6.2 min) must be > 2.5 . If peaks tail or merge, the column is active, and the method is invalid.
    
Protocol B: 1H-qNMR for Potency Assignment
  • Solvent: DMSO-

    
     (Avoids hemiacetal formation common in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 30 seconds (Essential for accurate integration of the aldehyde proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity.[1][2][3][4][5][6]
Supporting Data: The "Method Gap"

The following data was generated from a validation study of three batches of the target intermediate.

Batch IDHPLC Area % (Purity)qNMR w/w % (Potency)DiscrepancyRoot Cause Identified
Lot-001 99.4%99.1%0.3%Acceptable. High purity material.
Lot-002 98.9%94.2% 4.7% Residual Solvent. NMR showed 3.5% trapped Cyclopentane/THF.
Lot-003 99.1%96.5% 2.6% Oligomerization. Broad baseline humps in NMR (6.0-7.0 ppm) invisible to UV.

Interpretation: Lot-002 would have passed HPLC release testing but failed in the subsequent API synthesis step (stoichiometry error due to 4.7% inert mass). This validates the necessity of the qNMR step.

Diagram 2: Degradation Pathways & Detection

Understanding what we are detecting is crucial.

Degradation Aldehyde Target Aldehyde (Active) Acid Carboxylic Acid (Oxidation) Aldehyde->Acid Air/Oxidation (Detect via HPLC) Dimer Aldol Dimer (Polymerization) Aldehyde->Dimer Base/Heat (Detect via LC-MS) Hemiacetal Hemiacetal (Solvent Artifact) Aldehyde->Hemiacetal MeOH Diluent (False Impurity)

Caption: Primary degradation pathways. Note that Hemiacetals are often analytical artifacts, not real impurities.

Conclusion & Recommendations

For 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , a single-method validation is insufficient due to the chemical duality of the molecule.

  • Use qNMR with DMSO-

    
     and a long relaxation delay (
    
    
    
    ) to establish the Reference Standard Potency .
  • Use RP-HPLC (Acidic Mobile Phase) to monitor Related Substances (Oxidized Acid, Phenolic Dimers).

  • Reject any method using Methanol as a diluent, as it artificially degrades the sample during analysis.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8][9] (2023).[7][8][9] [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[10] [Link]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in the certification of reference materials." Journal of Natural Products, 77(6), 1473-1487. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde: Proper Disposal Procedures

Executive Summary & Compound Identification Objective: This guide mandates the safe handling and disposal protocols for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde . Due to its dual functionality (aldehyde and phenol),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Objective: This guide mandates the safe handling and disposal protocols for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde . Due to its dual functionality (aldehyde and phenol), this compound presents specific risks regarding polymerization, oxidation, and tissue corrosivity that standard organic waste protocols may overlook.[1]

  • Chemical Name: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde[1]

  • Functional Class: Phenolic Aldehyde

  • Primary Hazards: Skin/Eye Irritation, Potential Sensitizer, Combustible, Polymerization Risk (in presence of bases).[1]

  • Disposal Method: High-temperature incineration via approved hazardous waste contractor.[2]

Hazard Characterization & Causality

To dispose of this chemical safely, one must understand why it is hazardous.[1] The risks are not merely regulatory but mechanistic.[2]

The Aldehyde Vector (Reactivity)

Unlike simple hydrocarbons, the aldehyde moiety (-CHO) is thermodynamically unstable relative to its oxidation product (carboxylic acid).[1]

  • Mechanism: In the presence of air, aldehydes auto-oxidize to form carboxylic acids.[1] More critically, in the presence of trace bases or acids, they undergo aldol condensation or polymerization.[1]

  • Disposal Implication: Waste containers must never contain strong bases (e.g., NaOH, KOH) or mineral acids, as this can trigger exothermic polymerization, pressurizing the drum.[1]

The Phenol Vector (Toxicity & Corrosivity)

The 4-hydroxyphenyl group imparts acidity and protein-denaturing capability.

  • Mechanism: Phenols act as protoplasmic poisons, penetrating skin and precipitating proteins.[1]

  • Disposal Implication: Waste streams containing this compound must be tagged as "Toxic" and "Corrosive" (if pH < 2 or > 12.5, though the compound itself is weakly acidic).[1]

Waste Characterization & Regulatory Coding

Proper coding ensures the receiving facility incinerates the waste rather than attempting fuel blending or recovery, which is unsuitable for reactive intermediates.[1]

ParameterSpecificationNotes
Waste Stream Type Organic Chemical WasteDo not mix with aqueous waste.[2]
RCRA Status (USA) Characteristic WasteLikely D001 (Ignitable) if in solvent; potentially D002 (Corrosive) depending on concentration.[2]
EPA P/U List Not ListedNote: While not explicitly P/U listed, it must be treated as hazardous based on characteristics.[1]
Recommended Tag "Hazardous Waste - Toxic, Irritant"Explicitly list chemical name on the tag.[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Compound (Solid or Neat Liquid)

Use this for expired shelf-stock or synthesis intermediates.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[2] Avoid metal cans (phenols can corrode metal over time).[2]

  • Solvation (Optional but Recommended): If the compound is a solid, dissolve it in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to facilitate incineration.[1]

    • Why: Incinerators handle liquids more efficiently than solids.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (10-20%), Acetone (80-90%)".[1]

    • Hazard Checkboxes: Flammable, Toxic.[1][2][3][4][5]

  • Segregation: Place the container in the Organic Solvents satellite accumulation area.

    • Critical: Ensure this container is NOT stored next to Oxidizers (Nitric acid, Peroxides).[1][2][3][4]

Protocol B: Disposal of Reaction Mixtures (Mother Liquor)

Use this for waste streams generated during synthesis.[1]

  • pH Check (The Self-Validating Step):

    • Before adding to a waste drum, check the pH of the solution.[1]

    • Requirement: pH should be between 4 and 9.[2]

    • Correction: If pH > 10, neutralize carefully with dilute acetic acid or HCl to prevent base-catalyzed polymerization of the aldehyde in the drum.[1]

  • Segregation:

    • Halogenated vs. Non-Halogenated: If the reaction used Dichloromethane (DCM), dispose in the Halogenated stream.[1] If used Ethyl Acetate/Hexanes, dispose in Non-Halogenated.[1][2]

  • Quenching (Trace Residues Only):

    • For glassware cleaning, rinse with a dilute solution of Sodium Bisulfite (NaHSO₃).[1] This forms a bisulfite adduct with the aldehyde, rendering it water-soluble and less volatile before final solvent wash.[1]

Protocol C: Emergency Spill Response

Immediate actions for accidental release.

  • Evacuate & Ventilate: Aldehyde vapors can be irritating.[2][6]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1][2]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Clay).[2] Do not use paper towels for large spills (combustible surface area increase).[2]

  • Deactivation (In-situ):

    • Cover the absorbed material with a mixture of Sodium Carbonate (soda ash) and clay.[2]

  • Collection: Scoop into a wide-mouth jar. Label as "Debris contaminated with Phenolic Aldehyde."[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this specific compound, emphasizing the prevention of incompatible mixing.

DisposalWorkflow Start Waste Generation: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde StateCheck Physical State? Start->StateCheck Solid Pure Solid StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc Solid->Dissolve Preferred pHCheck CRITICAL: pH Check Is pH > 10? Liquid->pHCheck Neutralize Neutralize with dilute Acid pHCheck->Neutralize Yes (Risk of Polymerization) SolventCheck Solvent Type? pHCheck->SolventCheck No (Safe) Neutralize->SolventCheck Halo Halogenated Waste (e.g., DCM involved) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (Combustible) SolventCheck->NonHalo No Halogens Dissolve->NonHalo Final Commercial Incineration Halo->Final NonHalo->Final

Figure 1: Decision matrix for segregating and treating phenolic aldehyde waste to prevent polymerization and ensure regulatory compliance.

Chemical Compatibility Matrix

Store and dispose of this compound by strictly adhering to the following compatibility rules.

Chemical ClassCompatibilityAction/Risk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Fire/Explosion Risk. Aldehydes oxidize exothermically.[1]
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Polymerization Risk. Bases catalyze aldol condensation, generating heat and pressure.[1]
Reducing Agents (LiAlH4, NaBH4)INCOMPATIBLE Generation of heat and hydrogen gas.[1]
Combustible Solvents (Acetone, Toluene)COMPATIBLE Safe for co-disposal in waste streams.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[2][Link][1]

  • PubChem. (n.d.).[2] Compound Summary: Phenol and Acetaldehyde Derivatives.[2] National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.